molecular formula C7H13BN2O2 B1312821 1-Isobutyl-1H-pyrazole-5-boronic acid CAS No. 847818-64-8

1-Isobutyl-1H-pyrazole-5-boronic acid

货号: B1312821
CAS 编号: 847818-64-8
分子量: 168 g/mol
InChI 键: BWVFMCUVLDWEDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isobutyl-1H-pyrazole-5-boronic acid is a useful research compound. Its molecular formula is C7H13BN2O2 and its molecular weight is 168 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[2-(2-methylpropyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6,11-12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVFMCUVLDWEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1CC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465368
Record name 1-Isobutyl-1H-pyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-64-8
Record name 1-Isobutyl-1H-pyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-boronic acid (CAS 847818-64-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isobutyl-1H-pyrazole-5-boronic acid, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and explores its relevance in the context of drug discovery, particularly as a scaffold for kinase inhibitors.

Core Compound Information

This compound is a substituted pyrazole derivative featuring an isobutyl group at the N1 position of the pyrazole ring and a boronic acid moiety at the C5 position. This unique structure makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 847818-64-8[1][2][3][4]
Molecular Formula C₇H₁₃BN₂O₂[1][5]
Molecular Weight 168.00 g/mol [1]
Synonyms (1-Isobutyl-1H-pyrazol-5-yl)boronic acid, 2-Isobutyl-2H-pyrazole-3-boronic acid[3]
Physical State Solid[5]
Purity Typically ≥98%[5]

Synthesis of this compound

The synthesis of pyrazole boronic acids can be achieved through various methods. A common approach involves the lithiation of an N-substituted pyrazole followed by quenching with a trialkyl borate and subsequent hydrolysis. While a specific protocol for this compound is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar pyrazole boronic acid pinacol esters.[6]

Experimental Protocol: Synthesis of a 1-Substituted-1H-pyrazole-5-boronic acid derivative (General Procedure)

Materials:

  • 1-Isobutyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (or another suitable trialkyl borate)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • n-Hexane

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-isobutyl-1H-pyrazole (1.0 eq) and anhydrous THF.

  • Cool the reaction mixture to -60°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -50°C.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.

  • Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise, again keeping the internal temperature below -50°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pinacol ester.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane) to yield the this compound pinacol ester.

  • The boronic acid can be obtained by subsequent hydrolysis of the pinacol ester if required.

dot

G General Synthesis Workflow for Pyrazole Boronic Esters cluster_synthesis Synthesis cluster_purification Purification 1-Isobutyl-1H-pyrazole 1-Isobutyl-1H-pyrazole Lithiation Lithiation 1-Isobutyl-1H-pyrazole->Lithiation n-BuLi, THF, -60°C Borylation Borylation Lithiation->Borylation Trialkyl borate Hydrolysis/Workup Hydrolysis/Workup Borylation->Hydrolysis/Workup aq. NH4Cl Crude Product Crude Product Hydrolysis/Workup->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization e.g., n-Hexane Pure Pinacol Ester Pure Pinacol Ester Recrystallization->Pure Pinacol Ester Hydrolysis (optional) Hydrolysis (optional) Pure Pinacol Ester->Hydrolysis (optional) Acidic/Basic conditions This compound This compound Hydrolysis (optional)->this compound

Caption: General workflow for the synthesis of pyrazole boronic esters.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds.[7] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound (General Procedure)

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Argon gas for inert atmosphere

Procedure:

  • To a Schlenk tube, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the tube with argon three times to establish an inert atmosphere.

  • Add the degassed solvent system to the tube.

  • Seal the tube and heat the reaction mixture at 80-100°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[9]

dot

G Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Aryl_Complex R1-Pd(II)L2-R2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product R1-R2 Reductive_Elimination->Coupled_Product Aryl-Halide R1-X Aryl-Halide->Oxidative_Addition Boronic_Acid R2-B(OH)2 Boronic_Acid->Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex->Reductive_Elimination Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Role in Drug Discovery: Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinically successful drugs.[11] Pyrazole-containing compounds are particularly prominent as kinase inhibitors, which are a major class of targeted cancer therapies.[12][13] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11]

Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Pyrazole-based inhibitors have been developed to target various kinase families, including:

  • Akt (Protein Kinase B): A key node in the PI3K-Akt-mTOR pathway, which is critical for cell survival and proliferation.[11]

  • Aurora Kinases: Essential for cell division (mitosis), and their inhibition can lead to cancer cell death.[11]

  • Cyclin-Dependent Kinases (CDKs): Regulate the cell cycle, and their inhibition can cause cell cycle arrest.[12]

  • Janus Kinases (JAKs): Involved in cytokine signaling and are important targets in inflammatory diseases and some cancers.[13]

dot

G Simplified Kinase Signaling Pathway and Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets Phosphorylation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Akt Inhibition

Caption: A simplified representation of a kinase signaling pathway (e.g., PI3K/Akt) and its inhibition by a pyrazole-based inhibitor.[14]

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 2: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

This information is based on related compounds and should be confirmed with the specific SDS for CAS 847818-64-8.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key reagent for the development of novel compounds, particularly in the field of medicinal chemistry. The prevalence of the pyrazole scaffold in clinically approved kinase inhibitors underscores the potential of derivatives of this compound in the discovery of new therapeutics for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this important chemical entity in their work.

References

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Isobutyl-1H-pyrazole-5-boronic acid, a valuable building block for medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a substituted pyrazole derivative containing a boronic acid functional group. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its fundamental properties can be summarized from supplier specifications and extrapolated from related compounds.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource/Comment
Chemical Name This compoundIUPAC Nomenclature
CAS Number 847818-64-8Chemical Abstracts Service
Molecular Formula C₇H₁₃BN₂O₂---
Molecular Weight 168.00 g/mol [1]
Physical Appearance SolidGeneral observation for similar compounds
Purity ≥96%[1]
Melting Point Data not available---
Boiling Point Data not available---
pKa Data not availableExpected to be in the range of typical boronic acids
Solubility Data not availableLikely soluble in polar organic solvents

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a common and plausible method involves the lithiation of 1-isobutyl-1H-pyrazole followed by quenching with a trialkyl borate and subsequent hydrolysis. This approach is analogous to the synthesis of other pyrazole boronic acids.

Postulated Synthesis Protocol

Reaction Scheme:

  • Lithiation: 1-Isobutyl-1H-pyrazole is reacted with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to deprotonate the C5 position of the pyrazole ring.

  • Borylation: The resulting lithiated intermediate is then treated with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester.

  • Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to yield the final this compound.

Detailed Methodology:

  • To a solution of 1-isobutyl-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), n-BuLi (1.1 eq) is added dropwise at -78 °C.

  • The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

  • Triisopropyl borate (1.2 eq) is then added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of an aqueous acid solution (e.g., 1M HCl), and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of the isobutyl and pyrazole moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery and Development

Pyrazole moieties are prevalent in many biologically active compounds and approved pharmaceuticals due to their ability to improve metabolic stability and binding affinity.[2] Boronic acids are versatile intermediates, most notably for their use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3]

This compound serves as a key building block for introducing the 1-isobutylpyrazole scaffold into target molecules. This is particularly relevant in the synthesis of complex organic molecules with potential therapeutic applications.

Role in Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. This reaction is fundamental in medicinal chemistry for the synthesis of biaryl compounds, which are common motifs in drug candidates.

Below is a diagram illustrating the general workflow of a Suzuki-Miyaura coupling reaction utilizing a pyrazole boronic acid.

Suzuki_Miyaura_Coupling PyrazoleBoronicAcid 1-Isobutyl-1H-pyrazole- 5-boronic acid ReactionVessel Reaction Mixture PyrazoleBoronicAcid->ReactionVessel Reactant ArylHalide Aryl/Heteroaryl Halide (Ar-X, X = I, Br, Cl) ArylHalide->ReactionVessel Reactant PdCatalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->ReactionVessel Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionVessel Reagent Solvent Solvent (e.g., Toluene, Dioxane) Solvent->ReactionVessel Medium CoupledProduct Coupled Product (Ar-Pyrazole) ReactionVessel->CoupledProduct Yields

General workflow for a Suzuki-Miyaura coupling reaction.
Potential Signaling Pathway Involvement

While there is no direct evidence of this compound itself being active in specific signaling pathways, the pyrazole scaffold is a component of various kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. The synthesis of novel pyrazole-containing compounds using this boronic acid could lead to the discovery of new modulators of kinase signaling pathways.

The diagram below illustrates a simplified, hypothetical logic for how a novel compound synthesized from this building block might be screened for its effect on a generic kinase signaling pathway.

Kinase_Screening_Workflow Start Synthesize Novel Pyrazole Compound using this compound Screening Primary Kinase Inhibition Screen Start->Screening Hit Active Hit Identified Screening->Hit Inhibition > Threshold NoHit No Significant Inhibition Screening->NoHit Inhibition < Threshold DoseResponse Dose-Response and IC₅₀ Determination Hit->DoseResponse CellularAssay Cell-Based Assay to Assess Pathway Inhibition DoseResponse->CellularAssay Lead Lead Compound for Further Optimization CellularAssay->Lead

Hypothetical screening workflow for a novel pyrazole compound.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex organic molecules in the context of drug discovery and development. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to introduce the 1-isobutylpyrazole moiety, a scaffold with potential for biological activity. While detailed physicochemical and biological data for this specific compound are limited, this guide provides a foundational understanding of its properties and applications based on available information and knowledge of related chemical entities. Further research is warranted to fully characterize this compound and explore its potential in the development of novel therapeutics.

References

Spectroscopic Data for 1-Isobutyl-1H-pyrazole-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Isobutyl-1H-pyrazole-5-boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents representative data based on closely related analogs, such as 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, and established principles of NMR and mass spectrometry for pyrazole and boronic acid derivatives.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These values are predicted based on the analysis of analogous structures and are intended to serve as a reference for characterization.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6d1HPyrazole H-3
~6.4d1HPyrazole H-4
~4.0d2H-CH₂- (isobutyl)
~2.1m1H-CH- (isobutyl)
~0.9d6H-CH₃ (isobutyl)
broads2HB(OH)₂

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~145Pyrazole C-3
~110Pyrazole C-4
C-B bond not typically observedPyrazole C-5
~60-CH₂- (isobutyl)
~29-CH- (isobutyl)
~20-CH₃ (isobutyl)

Table 3: Expected ¹¹B NMR Data (128 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~28-33Trigonal planar boronic acid

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon Type
[M+H]⁺Molecular Ion (Positive Mode)
[M-H]⁻Molecular Ion (Negative Mode)
[M+Na]⁺Sodium Adduct (Positive Mode)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for pyrazole boronic acids and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as an internal standard.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as an internal standard.

  • ¹¹B NMR Acquisition:

    • Spectrometer: 128 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence without proton decoupling.

    • Number of Scans: 128-512.

    • Relaxation Delay: 0.5-1 second.

    • Spectral Width: -50 to 50 ppm.

    • Referencing: Boron trifluoride diethyl etherate (BF₃·OEt₂) is used as an external standard (δ 0 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters (Positive and Negative Ion Modes):

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-120 °C.

    • Desolvation Temperature: 250-350 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: m/z 50-500.

    • Data Acquisition: The instrument should be operated in full scan mode to obtain a survey spectrum of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS NMR_Data NMR Spectra Processing (Referencing, Integration) NMR->NMR_Data MS_Data MS Spectrum Analysis (m/z Identification) MS->MS_Data Structure_Confirmation Structure Elucidation & Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Commercial Availability and Technical Profile of 1-Isobutyl-1H-pyrazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to 1-Isobutyl-1H-pyrazole-5-boronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents through cross-coupling reactions.

Commercial Sourcing

This compound is available from various chemical suppliers, catering to research and development needs. The compound is typically offered in small quantities, with purity levels suitable for laboratory synthesis.

SupplierCAS NumberAvailable Pack SizesPurity
US Biological Life Sciences847818-64-8100mg, 250mgHighly Purified[1]
BLDpharm847818-64-8Not specified96%[2][3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for reaction planning and characterization.

PropertyValueSource
Molecular Formula C7H13BN2O2US Biological Life Sciences[1]
Molecular Weight 168 g/mol US Biological Life Sciences[1]
CAS Number 847818-64-8US Biological Life Sciences, BLDpharm[1][2]
Purity 96%BLDpharm[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public domain, the following sections describe general and representative experimental procedures for the synthesis of related pyrazole boronic acids and their derivatives. These can serve as a foundation for the development of a specific synthesis route.

General Synthesis of a Pyrazole Boronic Acid Pinacol Ester

Boronic acid pinacol esters are common, stable intermediates in organic synthesis. The following is a general procedure for the preparation of an alkylboronic acid pinacol ester, which can be adapted for pyrazole derivatives.

  • Reaction Setup: A multi-necked, oven-dried flask equipped with a magnetic stirrer, thermometer, and an argon inlet is charged with the appropriate pyrazole precursor.

  • Lithiation: The flask is cooled to below -70 °C in a dry ice/acetone bath. A solution of n-butyllithium is added dropwise, maintaining the internal temperature below -70 °C. The reaction mixture is stirred for a specified period at this temperature.

  • Borylation: A boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is added dropwise while keeping the internal temperature below -70 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Workup: The reaction is allowed to warm to room temperature. The solvent is removed in vacuo, and the residue is taken up in a suitable organic solvent like tert-butyl methyl ether. The organic phase is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: After filtering the drying agent, the solvent is evaporated. The crude product can be purified by distillation or column chromatography to yield the pure pyrazole boronic acid pinacol ester.

Representative Procedure for Complexation with a Pyrazole

This procedure outlines the synthesis of a four-coordinate boron complex from a pyrazole and a boronic acid, which is relevant for studying the coordination chemistry of these compounds.[4]

  • Reactant Mixture: A solution of the pyrazole substrate (1.0 mmol), the desired boronic acid (3.0 mmol), and a base such as K3PO4 (3.0 mmol) is prepared in a solvent like 1,4-dioxane (10 mL).[4]

  • Reaction Conditions: The reaction mixture is heated to reflux at 100 °C for 20 hours.[4]

  • Extraction: After cooling, the solvent is removed by evaporation. The crude residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.[4]

  • Purification: The solvent is removed under vacuum, and the final product is purified by column chromatography on silica gel.[4]

Visualizations

The following diagrams illustrate a conceptual workflow for the synthesis of a pyrazole boronic acid and a representative signaling pathway where such a compound might act as an inhibitor.

G General Workflow for Pyrazole Boronic Acid Synthesis A Starting Pyrazole Material B Lithiation (e.g., n-BuLi, <-70°C) A->B C Borylation with Boronic Ester B->C D Aqueous Workup and Extraction C->D E Purification (Distillation or Chromatography) D->E F Pure Pyrazole Boronic Acid Ester E->F Conceptual Role in a Signaling Pathway cluster_0 Canonical Kinase Cascade Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate ATP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibitor 1-Isobutyl-1H-pyrazole- 5-boronic acid (as an inhibitor) Inhibitor->Kinase Inhibition

References

Navigating the Landscape of Pyrazole Boronic Acids: A Technical Guide to the Safe Handling of 1-Isobutyl-1H-pyrazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling procedures for 1-Isobutyl-1H-pyrazole-5-boronic acid (CAS No. 847818-64-8). As a specialized reagent in chemical synthesis and drug discovery, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. This document compiles and extrapolates data from closely related analogs to provide a comprehensive safety framework in the absence of a dedicated Safety Data Sheet (SDS) for the specified compound.

Compound Identification and Properties

Table 1: Physicochemical Properties of Analogous Pyrazole Boronic Acid Derivatives

PropertyData for Analogous CompoundsSource
Molecular FormulaC7H13BN2O2[1]
Physical StateSolid (powder or crystalline powder)[2]
Melting Point67-71 °C (for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester)
InChI KeyZNPDFJXJVSSPFF-UHFFFAOYSA-N[1]

Hazard Identification and Classification

Based on GHS classifications for analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory tract irritation.

Table 2: GHS Hazard Statements for Analogous Pyrazole Boronic Acids

Hazard ClassHazard StatementSignal WordRepresentative Analog(s)Source
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning(1-Isobutyl-1H-pyrazol-4-yl)boronic acid, 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester[3]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester[3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester[3]
Flammable Liquid and Vapor (Applies to pinacol ester form in solution)H226: Flammable liquid and vaporWarning1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester[3][4]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. This includes the use of appropriate personal protective equipment (PPE) and adherence to proper storage and disposal procedures.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[5]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[6]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] It is recommended to store it under an inert atmosphere as some boronic acids are sensitive to moisture.[6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Spill and Disposal Procedures

In the event of a spill, avoid dust generation. Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[7] The affected area should be cleaned thoroughly. All waste materials must be disposed of in accordance with local, state, and federal regulations.[4]

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Experimental Protocols and Reactivity

While specific experimental protocols for this compound are not detailed in the available literature, pyrazole boronic acids are commonly used as building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

General Reactivity
  • Stability: The compound is expected to be stable under recommended storage conditions.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and boron oxides.[4]

General Experimental Workflow for Use in Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for using a pyrazole boronic acid in a Suzuki-Miyaura coupling reaction, emphasizing the key safety and handling steps.

G General Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Post-Reaction & Disposal A 1. Material Acquisition - Verify compound identity and purity. - Review Safety Data Sheet (or analog data). B 2. PPE & Engineering Controls - Don appropriate PPE (gloves, goggles, lab coat). - Work within a certified chemical fume hood. A->B C 3. Weighing & Dispensing - Tare balance with appropriate container. - Carefully weigh the required amount, avoiding dust generation. B->C D 4. Reaction Setup - Add reagent to the reaction vessel under inert atmosphere if necessary. - Combine with other reactants, solvent, and catalyst. C->D E 5. Reaction Monitoring - Monitor reaction progress via appropriate analytical techniques (TLC, LC-MS, etc.). - Maintain safe reaction conditions (temperature, stirring). D->E F 6. Work-up & Purification - Quench reaction safely. - Perform extraction, chromatography, or other purification methods. E->F G 7. Waste Disposal - Segregate waste streams (solid, liquid, halogenated, non-halogenated). - Dispose of all waste in properly labeled containers. F->G H 8. Decontamination - Clean all glassware and equipment. - Wipe down work surfaces in the fume hood. G->H

References

A Technical Guide to the Biological Activity Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth overview of the screening of pyrazole derivatives for their anticancer, anti-inflammatory, and antimicrobial properties. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the research and development of novel pyrazole-based therapeutics.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and angiogenesis.[1][2]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrazolo[4,3-c]pyridine derivative 41MCF-7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)
Pyrazolo[4,3-c]pyridine derivative 41HepG2 (Liver)3.695 (µg/mL)Doxorubicin3.832 (µg/mL)
Benzimidazole-pyrazole hybrid 7A549 (Lung)0.15Colchicine/CA-4Not Specified
Benzimidazole-pyrazole hybrid 7HeLa (Cervical)0.33Colchicine/CA-4Not Specified
Pyrazole carbaldehyde derivative 43MCF-7 (Breast)0.25Doxorubicin0.95
Polysubstituted pyrazole 59HepG2 (Liver)2Cisplatin5.5
Fused pyrazole derivative 50HepG2 (Liver)0.71Erlotinib/Sorafenib10.6 / 1.06
Pyrazolone-pyrazole derivative 27MCF-7 (Breast)16.50Tamoxifen23.31
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one 3aPC-3 (Prostate)1.22Doxorubicin/Sorafenib0.932 / 1.13
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one 3iPC-3 (Prostate)1.24Doxorubicin/Sorafenib0.932 / 1.13
Key Molecular Targets and Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by targeting specific molecular pathways crucial for tumor growth and survival.

EGFR and VEGFR-2 are key tyrosine kinases involved in tumor progression and angiogenesis.[1][3] Dual inhibition of these receptors is a promising strategy in cancer therapy.[1] Certain pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.[1]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by pyrazole derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

A similar mechanism of inhibition applies to the VEGFR-2 pathway, where pyrazole derivatives block the receptor, thereby inhibiting downstream signaling that leads to angiogenesis.

Tubulin is a critical protein for cell division, and its polymerization is essential for the formation of the mitotic spindle. Some pyrazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4][5]

The following diagram illustrates the mechanism of tubulin polymerization inhibition.

Tubulin_Inhibition cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption Pyrazole Pyrazole Derivative Pyrazole->Tubulin Binds to Colchicine Site Pyrazole->Spindle Inhibits Polymerization Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by pyrazole derivatives.

Experimental Protocols: Anticancer Activity Screening

This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[6][7]

Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[8]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., etoposide).[8]

    • Incubate the plate for 24-48 hours.[8]

  • MTT Addition:

    • After incubation, add 10-50 µL of MTT solution to each well.[6][8]

    • Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with pyrazole derivatives incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: General workflow for an MTT cytotoxicity assay.

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9]

Data Presentation: In Vitro Anti-inflammatory Activity

The table below presents the in vitro COX inhibitory activity of selected pyrazole derivatives. The selectivity index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2, with higher values indicating greater selectivity for COX-2.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib150.04375
SC-558100.0053>1900
Thymol-pyrazole hybrid 8bNot SpecifiedNot Specified316
Thymol-pyrazole hybrid 8gNot SpecifiedNot Specified268
Hybrid pyrazole 5u45.23 - 204.51 (range)1.7974.92
Hybrid pyrazole 5s45.23 - 204.51 (range)2.5172.95
Experimental Protocols: Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of pyrazole derivatives against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor solution

  • Arachidonic acid (substrate)

  • Pyrazole derivative stock solution (in DMSO)

  • Known COX-1 and COX-2 inhibitors (for positive controls)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the COX enzymes, probe, and cofactor in the assay buffer according to the manufacturer's instructions.

  • Assay Reaction Setup:

    • To each well, add the assay buffer, cofactor solution, and probe.

    • Add the test compounds at various concentrations. Include a vehicle control (DMSO) and positive controls (selective COX-1 and COX-2 inhibitors).

  • Enzyme Addition:

    • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.[9]

  • Reaction Initiation:

    • Initiate the reaction by adding arachidonic acid to all wells.[9]

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 values for COX-1 and COX-2.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.[11][12]

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference Compound
Pyrazole derivative 3Escherichia coli0.25Ciprofloxacin
Pyrazole derivative 4Streptococcus epidermidis0.25Ciprofloxacin
Tethered thiazolo-pyrazole 17MRSA4Not Specified
Pyrazole-thiazole hybrid 10Not Specified1.9-3.9Not Specified
Pyrazolo-enaminone 3hE. coli20Not Specified
Indazole 2Staphylococcus aureus<128Not Specified
Pyrazoline 9Staphylococcus aureus<128Not Specified
Experimental Protocols: Antimicrobial Activity Screening

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Objective: To determine the MIC of pyrazole derivatives against selected microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 1.5 x 10^8 CFU/mL for bacteria)[13]

  • Incubator

Procedure:

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the pyrazole derivatives in the broth medium in the wells of a 96-well plate.[13]

  • Inoculation:

    • Add a standardized inoculum of the microorganism to each well.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

This guide provides a foundational understanding of the methodologies involved in screening pyrazole derivatives for their biological activities. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the nature of the pyrazole derivatives under investigation.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 1-Isobutyl-1H-pyrazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Significance and Application

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This powerful and versatile method is widely used in the pharmaceutical and fine chemical industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and catalysts.[2]

The pyrazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its unique structure imparts metabolic stability and allows for diverse substitution patterns, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7][8] Compounds containing the pyrazole ring often function as potent enzyme inhibitors, such as kinase inhibitors in oncology or COX-2 inhibitors for inflammation.[5][7]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Isobutyl-1H-pyrazole-5-boronic acid with various aryl and heteroaryl halides. The resulting substituted pyrazole derivatives are valuable building blocks for the synthesis of novel drug candidates and molecular probes.

Applications in Drug Discovery

The synthesis of substituted pyrazoles via Suzuki-Miyaura coupling is a key strategy in drug discovery. The isobutyl-pyrazole moiety can serve as a core scaffold to which various functional groups are attached, enabling the exploration of structure-activity relationships (SAR).

  • Oncology: Many pyrazole derivatives act as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR) kinases, which are critical targets in cancer therapy.[6][7] The coupling of this compound with diverse (hetero)aryl halides allows for the rapid generation of compound libraries to screen for potent and selective kinase inhibitors.

  • Inflammation: The pyrazole structure is central to selective COX-2 inhibitors like Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[5][7] Synthesizing novel analogues can lead to compounds with improved efficacy or side-effect profiles.

  • Infectious Diseases: The pyrazole nucleus has been incorporated into agents with antibacterial and antifungal properties.[4][5] The Suzuki-Miyaura reaction facilitates the creation of derivatives to combat drug-resistant pathogens.

Below is a conceptual diagram illustrating the role of pyrazole derivatives in therapeutic development.

cluster_synthesis Chemical Synthesis cluster_application Drug Discovery & Development Pyrazole 1-Isobutyl-1H- pyrazole-5-boronic acid Coupling Suzuki-Miyaura Coupling Pyrazole->Coupling ArylHalide Aryl / Heteroaryl Halide ArylHalide->Coupling Catalyst Pd Catalyst & Base Catalyst->Coupling Product Substituted Pyrazole Library Coupling->Product Screening High-Throughput Screening Product->Screening LeadOpt Lead Optimization Screening->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Drug Drug Candidate Preclinical->Drug

Caption: From chemical synthesis to potential drug candidates.

Suzuki-Miyaura Coupling: Reaction Protocol

This section details a general protocol for the coupling of this compound with a representative aryl bromide.

Reaction Scheme: Reaction Scheme (Note: Image is a placeholder for the chemical reaction scheme)

Table 1: Recommended Reaction Components & Conditions

ComponentRecommended Reagents / ConditionsMolar Equiv.Purpose
Boronic Acid This compound1.2 - 1.5Nucleophilic boron source
Organic Halide Aryl or Heteroaryl Bromide/Iodide1.0Electrophilic coupling partner
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), or modern G2/G3 precatalysts (e.g., XPhos Pd G2)0.01 - 0.05Catalyst for C-C bond formation
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0Activates the boronic acid
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF-Reaction medium
Temperature 80 - 110 °C-Provides activation energy
Atmosphere Inert (Nitrogen or Argon)-Prevents catalyst degradation

Table 2: Representative Yields with Various Aryl Bromides

The following table provides expected yields based on literature precedents for similar pyrazole substrates.[9][10] Actual yields may vary depending on the specific substrate and optimized conditions.

Aryl Bromide PartnerSubstituent TypeExpected Yield (%)Notes
4-BromoanisoleElectron-Donating (EDG)85 - 95%Generally high reactivity and good yields.
4-BromobenzonitrileElectron-Withdrawing (EWG)80 - 92%EWGs can enhance the reactivity of the aryl halide.
1-Bromo-4-(trifluoromethyl)benzeneStrong EWG75 - 90%High yields are typical.
2-BromopyridineHeteroaryl70 - 88%Good yields; catalyst choice can be critical to avoid inhibition.
1-Bromo-2,4-dimethylbenzeneSterically Hindered65 - 80%Bulky ligands (e.g., XPhos) may be required to achieve high conversion.

Detailed Experimental Protocol

This protocol describes the coupling of this compound (1.2 equiv.) with 4-bromoanisole (1.0 equiv.).

Materials & Reagents:

  • This compound

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram:

A 1. Setup & Reagent Addition B 2. Degassing A->B Inert Atmosphere C 3. Heating & Reaction B->C 3 cycles of vacuum/backfill D 4. Reaction Quench C->D TLC Monitoring (e.g., 4-6 hours) E 5. Extraction D->E Add Water F 6. Drying & Concentration E->F Separate Layers G 7. Purification F->G Dry organic layer (MgSO4), filter, evaporate H 8. Characterization G->H Silica Gel Column Chromatography

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (e.g., 1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and PdCl₂(dppf) (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Further degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex  Ar-X transmetal_complex [Ar-Pd(II)L₂-R] pd_complex->transmetal_complex  R-B(OH)₂  Base product_complex [Ar-R-Pd(0)L₂] transmetal_complex->product_complex product_complex->pd0  Ar-R (Product) center step1_label Oxidative Addition step2_label Transmetalation step3_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The base activates the boronic acid to form a boronate species, which then transfers its organic group (R) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated from the complex, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions utilizing pyrazole boronic acids. The synthesis of functionalized pyrazole derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3][4] This document outlines key reaction types, presents quantitative data for reaction optimization, provides step-by-step experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to Pyrazole-Based Drug Discovery

The pyrazole moiety is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs.[5] Its unique structural and electronic properties contribute to favorable pharmacokinetic profiles and potent biological activities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful and versatile method for the synthesis of complex pyrazole derivatives from pyrazole boronic acids and their corresponding coupling partners.[6] These reactions are instrumental in the development of novel therapeutics, particularly in the field of oncology where pyrazole-containing molecules have shown significant promise as inhibitors of various protein kinases.[1][2][3][4]

Data Presentation: Reaction Yields and Biological Activity

The following tables summarize quantitative data for representative palladium-catalyzed cross-coupling reactions with pyrazole substrates and the biological activity of the resulting compounds.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids. [7]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-pyrazole86
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole81
34-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
43,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-1H-pyrazole75
5Thiophene-2-boronic acid4-(Thiophen-2-yl)-1H-pyrazole65
Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.

Table 2: IC₅₀ Values of Pyrazole-Based Kinase Inhibitors.

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 3f JAK13.4[2]
Compound 3f JAK22.2[2]
Compound 3f JAK33.5[2]
AfuresertibAkt11.3 (Ki = 0.08)[1]
Compound 6 Aurora A160[1]
Compound 18 Chk241.64[1]

Mandatory Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a general workflow for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyrazole with a boronic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Bromopyrazole, Boronic Acid, Pd Catalyst, and Base Solvent Add Degassed Dioxane/Water Reagents->Solvent Inert_Atmosphere Purge with Argon Solvent->Inert_Atmosphere Heating Heat at 90-100 °C (6-24 h) Inert_Atmosphere->Heating Quench Cool to RT and Dilute with Ethyl Acetate Heating->Quench Wash Wash with Brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

A general experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathway: JAK-STAT Inhibition by Pyrazole Derivatives

This diagram illustrates the inhibition of the JAK-STAT signaling pathway by pyrazole-based inhibitors, a common mechanism of action for pyrazole-containing anticancer drugs.[2][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_dimer->Gene_Expression Translocates to Nucleus & Regulates Transcription STAT->STAT_dimer Dimerizes Pyrazole_Inhibitor Pyrazole-Based JAK Inhibitor Pyrazole_Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

References

Application Notes and Protocols: The Role of 1-Isobutyl-1H-pyrazole-5-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutyl-1H-pyrazole-5-boronic acid is a valuable heterocyclic building block in medicinal chemistry. Its utility lies in the versatile reactivity of the boronic acid moiety, primarily in palladium-catalyzed cross-coupling reactions, and the pharmacological significance of the pyrazole scaffold. The pyrazole ring is a common feature in many approved drugs and clinical candidates due to its ability to form key interactions with biological targets and its favorable metabolic properties. The isobutyl group at the N1 position can provide advantageous lipophilicity and steric interactions within protein binding pockets.

These application notes provide an overview of the potential uses of this compound in the synthesis of kinase inhibitors, specifically targeting the Janus kinase (JAK) family, and include detailed experimental protocols for its application in drug discovery workflows.

Application 1: Synthesis of Pyrazole-Based Janus Kinase (JAK) Inhibitors

Background:

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits extracellular signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[1][3] Consequently, JAKs have emerged as important therapeutic targets for the development of small molecule inhibitors.

Utility of this compound:

The pyrazole scaffold is a key component of several potent JAK inhibitors.[4][5] this compound can be utilized as a key intermediate in the synthesis of novel JAK inhibitors through the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the pyrazole ring and an appropriate aryl or heteroaryl partner, allowing for the construction of complex molecular architectures designed to fit into the ATP-binding site of JAKs.

Hypothetical Kinase Inhibitor Synthesis Workflow:

The following diagram illustrates a general workflow for the synthesis of a hypothetical pyrazole-based JAK inhibitor using this compound.

G cluster_0 Synthesis of Pyrazole Core cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product Synthesis A Starting Materials B Cyclocondensation A->B C N-Alkylation with Isobutyl Halide B->C D Borylation C->D E This compound G Pd Catalyst & Base E->G F Aryl/Heteroaryl Halide F->G H Coupled Pyrazole Intermediate G->H I Further Functionalization H->I J Purification I->J K Final JAK Inhibitor J->K JAK_STAT_Pathway cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT 4. Dimerization Nucleus Nucleus STAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor Pyrazole Inhibitor (from this compound) Inhibitor->JAK Inhibition

References

Application of Pyrazole Boronic Acids in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole boronic acids and their derivatives have emerged as a pivotal class of synthons in modern drug discovery. The unique chemical architecture of these compounds, featuring a versatile pyrazole core coupled with a reactive boronic acid moiety, offers medicinal chemists a powerful toolkit for the construction of complex molecular entities. The pyrazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. Simultaneously, the boronic acid group, often protected as a pinacol ester, serves as a key functional handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This dual functionality makes pyrazole boronic acids invaluable building blocks in the synthesis of novel therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders.

Key Applications in Drug Discovery

Pyrazole boronic acids are instrumental in the development of a diverse range of therapeutic agents. Their application spans multiple fields, primarily driven by their utility as versatile intermediates in the synthesis of targeted therapies.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-containing compounds have been successfully developed as potent kinase inhibitors. The pyrazole scaffold can effectively occupy the ATP-binding site of kinases, and the boronic acid functionality allows for the facile introduction of various substituents to enhance potency and selectivity.

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-containing compounds against various kinases and cancer cell lines.

Compound ReferenceTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
Compound 1 JAK1<10--
Compound 2 JAK212.61[1][2]--
Compound 3 JAK315.80[1][2]--
Compound 4 Aurora A160HCT116 (colon)0.39[3]
Compound 5 Aurora A-MCF-7 (breast)0.46[3]
Compound 6 FGFR146NCI-H520 (lung)0.019
Compound 7 FGFR241SNU-16 (gastric)0.059
Compound 8 FGFR399KATO III (gastric)0.073
Compound 9 CDK2450HepG2 (liver)-
Compound 10 CDK2460MCF-7 (breast)-
Compound ReferenceCancer Cell LineIC50 (µM)
Compound 11 HCT-116 (colon)1.1[3]
Compound 12 Huh-7 (liver)1.6[3]
Compound 13 MCF-7 (breast)3.3[3]
Compound 14 WM 266.4 (melanoma)0.12[3]
Compound 15 MCF-7 (breast)0.16[3]
Compound 16 B16-F10 (melanoma)0.49[3]
Compound 17 MCF-7 (breast)0.57[3]
Compound 18 A549 (lung)4.94[3]
Compound 19 SiHa (cervical)4.94[3]
Compound 20 HepG2 (liver)2.09[3]
Modulators of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Pyrazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory cascades, such as cyclooxygenases (COX) and lipoxygenases (LOX). More recently, the focus has shifted to the modulation of cytokine signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

Compound ReferenceTarget/AssayIC50 (µM)
Compound 21 COX-2 Inhibition0.26[3]
Compound 22 Lipoxygenase Inhibition80[4]
Compound 23 IL-6 Suppression9.562[5][6][7]
Compound 24 ACE Inhibition123[8]
Neuroprotective Agents

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of this process. The JAK/STAT signaling pathway plays a central role in orchestrating these neuroinflammatory responses. Pyrazole boronic acid-based inhibitors of JAK kinases are therefore being investigated as potential neuroprotective agents. By suppressing the activation of microglia and the subsequent release of pro-inflammatory cytokines, these compounds may slow disease progression.

Experimental Protocols

Synthesis of Pyrazole-4-boronic acid pinacol ester

This protocol describes a general method for the synthesis of a key pyrazole boronic acid intermediate.

Workflow for Synthesis of Pyrazole-4-boronic acid pinacol ester

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Borylation (Miyaura Borylation) cluster_3 Step 4: Deprotection A 1H-Pyrazole D 1-Boc-pyrazole A->D Reaction B Di-tert-butyl dicarbonate (Boc)2O B->D C Solvent (e.g., THF) C->D E E D->E F Halogenating Agent (e.g., NBS or NIS) H 1-Boc-4-halopyrazole F->H Reaction G Solvent (e.g., ACN) G->H I I H->I J Bis(pinacolato)diboron N 1-Boc-4-pyrazole boronic acid pinacol ester J->N Reaction K Palladium Catalyst (e.g., Pd(dppf)Cl2) K->N L Base (e.g., KOAc) L->N M Solvent (e.g., Dioxane) M->N O O N->O P Heat or Acid Q Pyrazole-4-boronic acid pinacol ester P->Q Reaction

Caption: Synthetic workflow for pyrazole-4-boronic acid pinacol ester.

Methodology:

  • Step 1: Protection of Pyrazole: To a solution of 1H-pyrazole in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)2O) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate 1-Boc-pyrazole.

  • Step 2: Halogenation: Dissolve 1-Boc-pyrazole in a solvent like acetonitrile (ACN). Add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Isolate the 1-Boc-4-halopyrazole product.

  • Step 3: Miyaura Borylation: In a reaction vessel, combine the 1-Boc-4-halopyrazole, bis(pinacolato)diboron, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate) in an anhydrous solvent such as dioxane. Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours. After cooling, the reaction is worked up to yield 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Step 4: Deprotection: The Boc protecting group can be removed by heating the intermediate in a suitable solvent or by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) to afford the final product, pyrazole-4-boronic acid pinacol ester. Purify the product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazole boronic acid derivatives against a target kinase.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis A Serial Dilution of Pyrazole Boronic Acid Inhibitor B Kinase Solution C Substrate and ATP Solution D Incubate Kinase with Inhibitor E Initiate Reaction with Substrate/ATP D->E F Incubate at 37°C E->F G Stop Reaction H Add Detection Reagent G->H I Measure Signal (e.g., Luminescence, Fluorescence) H->I J Plot % Inhibition vs. Inhibitor Concentration K Calculate IC50 Value J->K

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole boronic acid test compound in 100% DMSO.

    • Perform a serial dilution of the test compound in assay buffer to achieve the desired concentration range.

    • Prepare a solution of the target kinase in assay buffer.

    • Prepare a solution containing the kinase-specific substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the kinase.

  • Assay Procedure (384-well plate format):

    • Add the serially diluted test compound to the wells of the assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Add the kinase solution to all wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, LanthaScreen™, or similar assays). These assays typically measure the amount of ADP produced, which is proportional to kinase activity.

    • Incubate as required by the detection kit.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

JAK/STAT Signaling Pathway in Neuroinflammation

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. In the context of the central nervous system, this pathway is a key regulator of neuroinflammation.

JAK/STAT Signaling Pathway

G cluster_nucleus cytokine Pro-inflammatory Cytokine (e.g., IFN-γ, IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK (Janus Kinase) receptor->jak Activates p_jak p-JAK (Phosphorylated) jak->p_jak Autophosphorylation stat STAT (Signal Transducer and Activator of Transcription) p_stat p-STAT (Phosphorylated) stat->p_stat p_jak->stat Phosphorylates dimer p-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocates to gene_transcription Gene Transcription dimer->gene_transcription Binds to DNA and initiates dna DNA inflammatory_mediators Inflammatory Mediators (e.g., TNF-α, IL-1β, iNOS) inhibitor Pyrazole Boronic Acid (JAK Inhibitor) inhibitor->jak Inhibits gene_transtranscription gene_transtranscription gene_transtranscription->inflammatory_mediators Leads to production of

Caption: The JAK/STAT signaling pathway in neuroinflammation and its inhibition by pyrazole boronic acids.

Pathway Description:

  • Cytokine Binding: Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-6 (IL-6), bind to their specific receptors on the surface of microglia and astrocytes.

  • JAK Activation: This binding event brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.

  • STAT Phosphorylation and Dimerization: Activated JAKs then phosphorylate STAT proteins. These phosphorylated STATs dimerize and translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes encoding various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and inducible nitric oxide synthase (iNOS).

  • Inhibition by Pyrazole Boronic Acids: Pyrazole boronic acid-based JAK inhibitors act by blocking the ATP-binding site of JAKs, thereby preventing their phosphorylation and activation. This disruption of the JAK/STAT signaling cascade leads to a reduction in the production of inflammatory mediators, thus exerting a neuroprotective effect.

Conclusion

Pyrazole boronic acids represent a highly valuable and versatile class of molecules in the drug discovery arsenal. Their utility as synthetic building blocks, coupled with the inherent biological activity of the pyrazole scaffold, has led to their successful application in the development of targeted therapies for a range of diseases. The ability to fine-tune their properties through synthetic modifications makes them promising candidates for the continued discovery of novel and effective medicines. The protocols and data presented herein provide a foundational guide for researchers and scientists working in this exciting and rapidly evolving field.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Isobutyl-1H-pyrazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The versatility of the pyrazole scaffold makes it a privileged structure in the design of novel therapeutic agents. 1-Isobutyl-1H-pyrazole-5-boronic acid is a valuable building block for the synthesis of such bioactive molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

This document provides detailed protocols and application notes for the use of this compound in the synthesis of a representative bioactive molecule, a potential p38 MAPK inhibitor. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses, and its inhibition is a promising strategy for the treatment of various inflammatory diseases.

Synthetic Workflow for a Representative p38 MAPK Inhibitor

The following diagram illustrates the general workflow for the synthesis of a potential p38 MAPK inhibitor using a Suzuki-Miyaura cross-coupling reaction.

G cluster_reagents Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Workup & Purification cluster_product Final Product & Analysis 1_isobutyl This compound reaction_vessel Reaction Mixture: - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., 1,4-Dioxane/Water) 1_isobutyl->reaction_vessel aryl_halide Substituted Aryl Halide (e.g., 4-bromo-2-fluoropyridine) aryl_halide->reaction_vessel extraction Aqueous Workup & Extraction reaction_vessel->extraction Heat chromatography Column Chromatography extraction->chromatography final_product Bioactive Pyrazole Derivative (p38 MAPK Inhibitor Candidate) chromatography->final_product analysis Characterization (NMR, MS, Purity) final_product->analysis

Caption: Synthetic workflow for a bioactive pyrazole derivative.

Experimental Protocol: Synthesis of a Representative Bioactive Pyrazole

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a substituted aryl halide.

Materials:

  • This compound

  • Substituted aryl halide (e.g., 4-bromo-2-fluoropyridine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv), the substituted aryl halide (1.1 mmol, 1.1 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask via syringe.

  • Stir the reaction mixture at 90 °C for 6-12 hours (or irradiate in a microwave reactor at 120 °C for 30-60 minutes), monitoring the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bioactive pyrazole derivative.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a series of bioactive pyrazole derivatives using the protocol described above.

Coupling Partner (Aryl Halide)ProductYield (%)Purity (%)
4-Bromo-2-fluoropyridine5-(2-Fluoropyridin-4-yl)-1-isobutyl-1H-pyrazole85>98
2-Bromo-5-chloropyrimidine5-(5-Chloropyrimidin-2-yl)-1-isobutyl-1H-pyrazole78>97
4-Bromo-N,N-dimethylaniline4-(1-Isobutyl-1H-pyrazol-5-yl)-N,N-dimethylaniline91>99
1-Bromo-4-(trifluoromethyl)benzene1-Isobutyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole82>98

p38 MAPK Signaling Pathway

The synthesized pyrazole derivatives can be screened for their inhibitory activity against p38 MAPK. The following diagram illustrates the simplified p38 MAPK signaling pathway.

G tak1 TAK1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 Phosphorylation downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream Phosphorylation inhibitor Pyrazole Inhibitor inhibitor->p38 Inhibition inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) downstream->inflammation

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of bioactive molecules. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and efficient method for the construction of novel pyrazole-containing compounds. The representative synthesis of a potential p38 MAPK inhibitor highlights the utility of this building block in drug discovery and development, particularly in the area of anti-inflammatory therapeutics. Further screening and optimization of the synthesized compounds could lead to the identification of potent and selective drug candidates.

Application Notes and Protocols for Suzuki Coupling with Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl motifs prevalent in pharmaceuticals.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid) with an organic halide or triflate.[2][3]

While powerful, the application of Suzuki coupling to heteroaryl boronic acids presents unique challenges. Heteroaryl boronic acids are often prone to decomposition via protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired product.[4][5] Additionally, the Lewis basic nature of some heterocycles can lead to catalyst deactivation.[6] These application notes provide detailed protocols and guidance to overcome these challenges and achieve successful couplings.

General Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/heteroaryl halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, a step facilitated by a base. The base activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Suzuki_Mechanism cluster_boronate Boronic Acid Activation pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_r1_r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1_r2 Transmetalation pd2_r1_r2->pd0 product R¹-R² pd2_r1_r2->product Reductive Elimination reactants R¹-X boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Experimental Workflow

A typical workflow for setting up a Suzuki coupling reaction involves careful preparation of reagents and inert atmosphere conditions to prevent catalyst degradation and minimize side reactions.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification p1 Weigh aryl halide, boronic acid, & base into reaction vessel p2 Add Pd catalyst & ligand p1->p2 p3 Seal vessel, purge with inert gas (Ar/N₂) p2->p3 p4 Add degassed solvent(s) via syringe p3->p4 r1 Heat to desired temperature with stirring p4->r1 r2 Monitor progress (TLC, LC-MS, GC-MS) r1->r2 w1 Cool to room temp, dilute with organic solvent r2->w1 w2 Aqueous wash (water, brine) w1->w2 w3 Dry organic layer (e.g., Na₂SO₄) w2->w3 w4 Filter & concentrate w3->w4 w5 Purify via column chromatography w4->w5

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed General Protocol

This protocol provides a representative procedure. Specific quantities and conditions should be optimized for each substrate combination.[4][8]

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the heteroaryl boronic acid (1.2 - 1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). Add them to the reaction vial.

  • Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, n-Butanol) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Data Presentation: Reaction Conditions for Heteroaryl Boronic Acids

The choice of catalyst, ligand, base, and solvent is critical for a successful reaction, especially with challenging heteroaryl substrates. The following tables summarize conditions reported for various couplings.

Table 1: Coupling of Thiophene- and Furan-Boronic Acids

Heteroaryl Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Ref
2-Thiopheneboronic acid2-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)n-Butanol10094[9]
3-Thiopheneboronic acid4-ChlorotoluenePd(OAc)₂ (1)cataCXium A (1)K₃PO₄ (2)n-Butanol/H₂O10099[10]
2-Furanboronic acid4-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)n-Butanol10094[9]
3-Furanboronic acid2-Chloro-6-methylpyridinePd(OAc)₂ (2)Ligand 1* (4)K₃PO₄ (2)n-Butanol8095[9]
*Ligand 1 refers to 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl

Table 2: Coupling of Pyridine- and Other N-Heteroaryl Boronic Acids

Heteroaryl Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Ref
Pyridine-3-boronic acid4-ChloroanisolePd₂(dba)₃ (2)Ligand 2** (4)K₃PO₄ (2)n-Butanol10098[9]
Pyridine-2-boronic ester4-BromoanisoleCatalyst 1a*** (3)-K₃PO₄ (2)Dioxane/H₂O9092[11]
N-Boc-pyrrole-2-boronic acid2-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)n-Butanol8098[9]
Pyrimidine-5-boronic ester2-BromopyridinePd-CataCXium A-G3 (3)-TMSOK (1.2)DME8077[6]
**Ligand 2 refers to 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
***Catalyst 1a is a specific phosphine oxide-ligated palladium complex.

Troubleshooting and Advanced Strategies

Overcoming Protodeboronation

Protodeboronation is a major competing pathway, especially for electron-rich or certain N-heteroaryl boronic acids (e.g., 2-pyridylboronic acid).[4]

Troubleshooting start Low or No Yield? check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sol_reagents Use fresh/purified reagents. Ensure anhydrous solvents. check_reagents->sol_reagents protodeboronation Significant Protodeboronation? check_conditions->protodeboronation sol_catalyst Screen different Pd sources/ligands. Increase catalyst loading. protodeboronation->sol_catalyst No sol_base Use weaker, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃, CsF). protodeboronation->sol_base Yes sol_temp Lower reaction temperature. protodeboronation->sol_temp Yes sol_boron Use a stable boronic acid surrogate (MIDA, Trifluoroborate, etc.). protodeboronation->sol_boron Yes

Caption: Troubleshooting guide for Suzuki coupling with heteroaryl boronic acids.

Use of Stabilized Boronic Acid Surrogates

To circumvent instability, sensitive heteroaryl boronic acids can be converted into more robust surrogates that slowly release the active species in situ.

  • Potassium Organotrifluoroborates (R-BF₃K): These salts are generally crystalline, air-stable solids that are less prone to protodeboronation.[4][12] They can be used directly in coupling reactions, often requiring aqueous conditions or a fluoride source to facilitate transmetalation.[4]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are highly stable, crystalline solids that are unreactive under anhydrous conditions.[4][12] The boronic acid is slowly released by hydrolysis under aqueous basic conditions, keeping its instantaneous concentration low and minimizing side reactions.[4]

  • Diethanolamine (DABO) Boronates: These adducts are stable and can be easily prepared by reacting the boronic acid with diethanolamine. They can be used directly in Suzuki couplings, typically in protic solvents.[4][8]

Protocol for Preparation of a Diethanolamine Boronate Adduct: [8]

  • Dissolve the heteroaryl boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride) in a vial with a stir bar.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • This stable adduct can be used directly in the Suzuki coupling reaction.

References

Application Notes and Protocols: 1-Isobutyl-1H-pyrazole-5-boronic acid as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutyl-1H-pyrazole-5-boronic acid is a versatile chemical building block, particularly valuable in the synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The isobutyl substituent at the N1 position can provide advantageous hydrophobic interactions within the binding pocket, potentially enhancing potency and selectivity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a specific focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Application: Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response. It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[1][2] Consequently, IRAK4 has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[3][5]

This compound serves as a key reagent for the synthesis of aminopyrimidine-based IRAK4 inhibitors. The pyrazole moiety is crucial for interacting with the kinase hinge region, a common feature among many kinase inhibitors.

Featured Application: Synthesis of an Aminopyrimidine-Based IRAK4 Inhibitor

This section details the synthesis of a potent IRAK4 inhibitor using this compound via a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: IRAK4 Inhibition

The following table summarizes the in vitro inhibitory activity of a representative compound synthesized using this compound against IRAK4.

Compound IDStructureIRAK4 IC50 (nM)
1 2-((4-(aminomethyl)phenyl)amino)-N-cyclopropyl-6-(1-isobutyl-1H-pyrazol-5-yl)pyrimidin-4-amine< 10

Data is derived from patent literature and represents a potent example of an IRAK4 inhibitor synthesized from the title compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable halo-pyrimidine core, a key step in the synthesis of the target kinase inhibitor.

Materials:

  • This compound

  • 2-Amino-4,6-dichloropyrimidine (or a similarly substituted halo-pyrimidine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 2-amino-4,6-dichloropyrimidine (1.0 eq), this compound (1.2 eq), sodium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product, 2-amino-4-chloro-6-(1-isobutyl-1H-pyrazol-5-yl)pyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for determining the IC50 value of a synthesized inhibitor against a target kinase, such as IRAK4, using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase (e.g., IRAK4)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare serial dilutions of the inhibitor compound.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB IKK_complex IKK Complex TAK1_TAB->IKK_complex MAPKs MAPKs (p38, JNK) TAK1_TAB->MAPKs NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes MAPKs->Inflammatory_Genes Inhibitor 1-Isobutyl-1H-pyrazole-5-yl based Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Experimental Workflow

Synthesis_Workflow start Start reactants Combine Reactants: - this compound - Halo-pyrimidine - Pd Catalyst & Base start->reactants suzuki Suzuki-Miyaura Coupling (Inert Atmosphere, 90-100°C) reactants->suzuki workup Aqueous Workup & Extraction suzuki->workup purification Column Chromatography workup->purification intermediate Purified Intermediate purification->intermediate further_synthesis Further Synthetic Steps (e.g., Amination) intermediate->further_synthesis final_product Final Inhibitor further_synthesis->final_product end End final_product->end

Caption: Workflow for the synthesis of kinase inhibitors.

Logical Relationship

SAR_Logic building_block This compound pyrazole_core Pyrazole Moiety building_block->pyrazole_core isobutyl_group N1-Isobutyl Group building_block->isobutyl_group boronic_acid Boronic Acid building_block->boronic_acid hinge_binding Hinge Binding (H-Bonds) pyrazole_core->hinge_binding hydrophobic_interaction Hydrophobic Pocket Interaction isobutyl_group->hydrophobic_interaction suzuki_coupling Suzuki Coupling (C-C Bond Formation) boronic_acid->suzuki_coupling potency Increased Potency & Selectivity hinge_binding->potency hydrophobic_interaction->potency suzuki_coupling->potency

Caption: Structure-Activity Relationship (SAR) logic for the building block.

References

Application Notes and Protocols: Boronic Acid Derivatives in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of boronic acid derivatives in the synthesis of key pharmaceutical intermediates. The following sections highlight two critical applications: the synthesis of the proteasome inhibitor Bortezomib and the formation of a biphenyl intermediate for the angiotensin II receptor blocker, Losartan, via Suzuki-Miyaura coupling.

Application Note 1: Solid-Phase Synthesis of Bortezomib

Introduction: Bortezomib (Velcade®) is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[1][2] Its structure contains a crucial α-aminoboronic acid moiety which is key to its mechanism of action.[3] Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for the synthesis of peptide-based drugs like Bortezomib, minimizing the need for extensive purification steps.[4][5] This protocol details the solid-phase synthesis of Bortezomib starting from a commercially available boroleucine pinanediol ester.[4]

Experimental Protocol:

A solid-phase synthesis of Bortezomib was performed using a 1-glycerol polystyrene resin.[4][5] The synthesis involves a two-step loading of Fmoc-protected boroleucine onto the resin, followed by standard Fmoc SPPS coupling techniques.[4]

Step 1: Loading of Fmoc-boroleucine onto 1-Glycerol Polystyrene Resin

  • Hydrolysis of Boroleucine Pinanediol Ester: The commercially available boroleucine pinanediol ester is hydrolyzed using aqueous HCl. The resulting boroleucine salt is isolated in quantitative yield after a liquid-liquid extraction to remove pinanediol impurities.[4]

  • Resin Loading: The crude boroleucine salt is shaken with 1-glycerol polystyrene resin (loading capacity: 0.6 mmol/g), Fmoc chloride, and N,N-diisopropylethylamine (DIPEA) to yield the resin-bound Fmoc-protected boroleucine.[4]

Step 2: Solid-Phase Peptide Synthesis of Bortezomib

  • Fmoc Deprotection: The Fmoc group on the resin-bound boroleucine is removed by treating with a solution of piperidine in dimethylformamide (DMF).[4]

  • First Amide Coupling: The deprotected resin is coupled with Fmoc-Phe-OH using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and DIPEA in DMF.[4]

  • Second Fmoc Deprotection: The Fmoc group is removed from the newly added phenylalanine residue using piperidine in DMF.[4]

  • Second Amide Coupling: The deprotected dipeptide resin is coupled with pyrazinecarboxylic acid using TBTU and DIPEA in DMF to yield resin-bound Bortezomib.[4]

  • Cleavage from Resin: The Bortezomib is cleaved from the resin by gentle shaking in a mixture of tetrahydrofuran (THF) and water.[4]

  • Isolation: The solution is filtered, and the solvent is concentrated to yield Bortezomib.[4]

Quantitative Data:

StepProductStarting MaterialYield (%)Purity (%)Reference
Overall SynthesisBortezomibBoroleucine pinanediol ester54>95[4]

Logical Workflow for Solid-Phase Bortezomib Synthesis:

G start Boroleucine Pinanediol Ester hydrolysis Hydrolysis (aq. HCl) start->hydrolysis boroleucine_salt Boroleucine Salt hydrolysis->boroleucine_salt resin_loading Resin Loading (1-Glycerol Polystyrene, Fmoc-Cl, DIPEA) boroleucine_salt->resin_loading resin_bound_fmoc Resin-Bound Fmoc-Boroleucine resin_loading->resin_bound_fmoc fmoc_deprotection1 Fmoc Deprotection (Piperidine, DMF) resin_bound_fmoc->fmoc_deprotection1 resin_bound_boroleucine Resin-Bound Boroleucine fmoc_deprotection1->resin_bound_boroleucine amide_coupling1 Amide Coupling (Fmoc-Phe-OH, TBTU, DIPEA) resin_bound_boroleucine->amide_coupling1 resin_bound_dipeptide Resin-Bound Fmoc-Phe-Boroleucine amide_coupling1->resin_bound_dipeptide fmoc_deprotection2 Fmoc Deprotection (Piperidine, DMF) resin_bound_dipeptide->fmoc_deprotection2 resin_bound_deprotected_dipeptide Resin-Bound Phe-Boroleucine fmoc_deprotection2->resin_bound_deprotected_dipeptide amide_coupling2 Amide Coupling (Pyrazinecarboxylic acid, TBTU, DIPEA) resin_bound_deprotected_dipeptide->amide_coupling2 resin_bound_bortezomib Resin-Bound Bortezomib amide_coupling2->resin_bound_bortezomib cleavage Cleavage from Resin (THF/Water) resin_bound_bortezomib->cleavage bortezomib Bortezomib cleavage->bortezomib

Solid-phase synthesis workflow for Bortezomib.

Signaling Pathway of Bortezomib as a Proteasome Inhibitor:

Bortezomib functions by reversibly inhibiting the 26S proteasome, a key cellular component responsible for degrading ubiquitinated proteins.[2] This inhibition disrupts various signaling pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2] A primary target of this inhibition is the NF-κB pathway.[6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκB Proteasome->IkB Degrades Apoptosis_Factors Pro-apoptotic Factors (e.g., p53, Bax) Proteasome->Apoptosis_Factors Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted for Degradation Caspases Caspases Apoptosis_Factors->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces Gene_Expression Gene Expression (Survival, Proliferation) NFkB_nucleus->Gene_Expression Promotes

Bortezomib's mechanism of action via proteasome inhibition.

Application Note 2: Suzuki-Miyaura Coupling in the Synthesis of a Losartan Intermediate

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceuticals.[7] Losartan, an angiotensin II receptor antagonist, features a critical biphenyl structure that is efficiently synthesized using this methodology.[6] This protocol describes the synthesis of a key biphenyl intermediate of Losartan, 2-(4-methylphenyl)benzonitrile, through the Suzuki-Miyaura coupling of 2-bromobenzonitrile and 4-methylphenylboronic acid.[6]

Experimental Protocol:

The synthesis of the biaryl intermediate for Losartan is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]

  • Reaction Setup: In a reaction vessel, combine 2-bromobenzonitrile (1.0 mmol), 4-methylphenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).[6]

  • Solvent and Catalyst Addition: Add a 1:1 mixture of acetone and water (20 mL) as the solvent. Add the bio-derived palladium nanoparticle (PdNP) catalyst (0.3 mol%).[6]

  • Reaction Conditions: Stir the reaction mixture at 35°C under an air atmosphere.[6]

  • Work-up and Isolation: After the reaction is complete (monitored by HPLC), the product is isolated. The reaction mixture is subjected to an appropriate workup procedure, which may include extraction with an organic solvent, washing, and drying.[6]

  • Purification: The crude product is purified, typically by chromatography, to yield the desired 2-(4-methylphenyl)benzonitrile.[6]

Quantitative Data:

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)Reference
2-bromobenzonitrile4-methylphenylboronic acidPdNPsK₂CO₃Acetone/H₂O (1:1)3598[6]

Reaction Workflow for Suzuki-Miyaura Coupling in Losartan Intermediate Synthesis:

G A 2-Bromobenzonitrile Reaction Suzuki-Miyaura Coupling (35°C) A->Reaction B 4-Methylphenylboronic Acid B->Reaction Catalyst PdNPs (Catalyst) Catalyst->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone/H₂O Solvent->Reaction Product 2-(4-Methylphenyl)benzonitrile (Losartan Intermediate) Reaction->Product

Suzuki-Miyaura coupling for a Losartan intermediate.

Logical Relationship in Suzuki-Miyaura Catalytic Cycle:

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' X- X- Transmetalation->X- B(OR)2(OH) B(OR)2(OH) Transmetalation->B(OR)2(OH) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Catalytic Cycle Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Scalable Synthesis of Substituted Pyrazoles via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of substituted pyrazoles utilizing various cross-coupling methodologies. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development, and the methods outlined herein are selected for their efficiency, scalability, and functional group tolerance, making them suitable for both academic research and industrial applications.

Introduction to Pyrazole Synthesis via Cross-Coupling

Substituted pyrazoles are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and materials science. Traditional methods for pyrazole synthesis often involve condensation reactions, which can lack regiocontrol and substrate scope. Modern cross-coupling reactions offer a powerful and versatile alternative for the construction of carbon-carbon and carbon-nitrogen bonds on the pyrazole core, enabling the synthesis of complex and diverse libraries of pyrazole derivatives. This document details scalable protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig amination, as well as direct C-H activation approaches.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction for the synthesis of substituted pyrazoles.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Halo-pyrazole, Coupling Partner, Catalyst, Ligand, and Base dissolve Dissolve in Anhydrous Solvent under Inert Atmosphere start->dissolve heat Heat to Desired Temperature and Stir for a Specified Time dissolve->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate in vacuo extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify end end purify->end Characterize Final Product (NMR, MS, etc.)

A general experimental workflow for pyrazole synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halo-pyrazole and a boronic acid or ester. It is widely used due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Substituted Pyrazole) reductive_elimination->product pyrazole_halide R1-X (Halo-pyrazole) pyrazole_halide->oxidative_addition boronic_acid R2-B(OR)2 (Boronic Acid/Ester) boronic_acid->transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Quantitative Data for Scalable Suzuki-Miyaura Coupling of Pyrazoles

EntryPyrazole SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventConditionsProductYield (%)Ref.
14-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂OMicrowave, 5 min1-Methyl-4-phenyl-1H-pyrazoleModerate to Excellent[1]
24-Bromo-3,5-dinitro-1H-pyrazoleVarious arylboronic acidsXPhos Pd G2K₃PO₄1,4-Dioxane80 °C, 1-3 h4-Aryl-3,5-dinitro-1H-pyrazoles-[2]
31-Aryl-5-bromopyrazolesArylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C, 12 h1,3,5-Trisubstituted pyrazolesExcellent[1]
44-BromopyrazolesArylboronic acidsVarious Pd catalystsVarious basesVarious solventsVarious4-Arylpyrazoles-[3]
Detailed Protocol for Microwave-Assisted Suzuki-Miyaura Coupling[1][4]
  • Reaction Setup: In a microwave-safe vial, combine 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a 10:4 mixture of DME and water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 5 minutes at a temperature of 120-150°C.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[4] This method is particularly useful for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp³)-C(sp³) bonds.[4] A scalable Negishi cross-coupling process has been developed for the preparation of key intermediates in the synthesis of immuno-oncology assets, delivering multi-kilogram quantities.[5]

Quantitative Data for Scalable Negishi Coupling of Pyrazoles
EntryPyrazole SubstrateOrganozinc ReagentCatalyst SystemSolventConditionsProductYield (%)ScaleRef.
15-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleIn situ generated heteroaryl zinc reagentPd(Xantphos)Cl₂THF-2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)anilineHighMulti-kilogram[5]
2Various heteroaromatic halidesHeteroaryl zinc chloridesPalladacycle precatalystsTHFRoom TemperatureVarious substituted pyrazolesExcellent-[6]
33-Iodo-1H-pyrazolesBenzylzinc halidesPd(dba)₂ / XPhosTHF60 °C, 2 h4-Benzyl-3-ethoxy-1H-pyrazoles--[7]
Detailed Protocol for Scalable Negishi Coupling[6]
  • Preparation of Organozinc Reagent: A solution of the 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in THF is cooled to a low temperature (e.g., -78 °C). A solution of n-hexyllithium is added dropwise, and the mixture is stirred. A solution of zinc chloride in THF is then added to generate the heteroaryl zinc reagent in situ.

  • Cross-Coupling Reaction: To a separate reactor, 5-bromo-2-chloroaniline and the Pd(Xantphos)Cl₂ catalyst are added. The freshly prepared organozinc reagent is then transferred to this mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by HPLC.

  • Work-up and Isolation: The reaction is quenched with an aqueous solution of a chelating agent to control levels of residual palladium and zinc. The product is then isolated through a series of extractions and crystallizations to yield the desired substituted pyrazole in high purity and yield.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction is valuable for introducing alkynyl moieties onto the pyrazole ring, which can serve as versatile handles for further functionalization.

Quantitative Data for Scalable Sonogashira Coupling of Pyrazoles
EntryPyrazole SubstrateAlkyneCatalyst SystemBaseSolventConditionsProductYield (%)Ref.
11,3-Disubstituted-5-chloro-4-iodopyrazolesPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF-5-Chloro-4-(phenylethynyl)pyrazolesGood[9]
2N-propargyl sulfonylhydrazonesVarious aryl iodidesPd(II) / Cu(I)---Substituted pyrazoles-[10]
34-Bromo-5-(trifluoromethyl)pyrazolesVarious terminal alkynes----4-Alkynyl-5-(trifluoromethyl)pyrazolesHigh (overall for multi-step)[11]
Detailed Protocol for Sonogashira Coupling[10]
  • Reaction Setup: To a solution of the 1,3-disubstituted-5-chloro-4-iodopyrazole (1.0 equiv) in DMF, add phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and triethylamine (2.0 equiv) under an inert atmosphere.

  • Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired 4-(phenylethynyl)pyrazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[12] This reaction is a powerful tool for the synthesis of N-substituted pyrazoles, which are common motifs in bioactive molecules.

Quantitative Data for Scalable Buchwald-Hartwig Amination of Pyrazoles
EntryPyrazole SubstrateAmineCatalyst System (mol%)BaseSolventConditionsProductYield (%)Ref.
14-Halo-1H-1-tritylpyrazolesPiperidinePd(dba)₂ (10) / tBuDavePhos (20)KOBu-tXyleneMicrowave, 160 °C, 10 min4-(Piperidin-1-yl)-1-trityl-1H-pyrazoleGood[13][14]
24-BromophenylhydrazineCarboxylic acid amidesPd-catalyzed---4-(Pyrazol-1-yl)carboxanilides-[15]
Detailed Protocol for Microwave-Assisted Buchwald-Hartwig Amination[14][15]
  • Reaction Setup: In a microwave vial, combine the 4-halo-1H-1-tritylpyrazole (1.0 equiv), the desired amine (2.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and potassium tert-butoxide (2.0 equiv).

  • Solvent Addition: Add anhydrous xylene as the solvent.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 160 °C for 10 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford the desired 4-aminopyrazole derivative.

C-H Activation

Direct C-H activation is an increasingly important strategy for the functionalization of pyrazoles, as it avoids the pre-functionalization of the pyrazole ring with a halide or other leaving group. This approach offers improved atom economy and can provide access to novel substitution patterns. Palladium-catalyzed C-H activation has been used for the arylation and other functionalizations of pyrazoles.[16][17]

Quantitative Data for Pyrazole Synthesis via C-H Activation
EntryPyrazole SubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)Ref.
11-Phenyl-1H-pyrazole-5-thiol compounds- (intramolecular)Pd-catalyzed-Pyrazolo[5,1-b]benzothiazolesModerate to good[18]
2Pyrazole and amide containing substratesPhenyl iodidePd catalyst (10 mol%) / Ag₂O120 °C, 24 hDihydrobenzo[e]indazole derivatives-[16]
Detailed Protocol for Intramolecular C-H Activation/C-S Formation[19]
  • Reaction Setup: To a reaction tube, add the 1-phenyl-1H-pyrazole-5-thiol substrate, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a base in a suitable solvent.

  • Reaction Progression: Seal the tube and heat the reaction mixture at an elevated temperature until the reaction is complete, as determined by an appropriate monitoring technique.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the desired pyrazolo[5,1-b]benzothiazole.

Scalability and Alternative Technologies

For large-scale synthesis, transitioning from batch to continuous flow chemistry can offer significant advantages in terms of safety, reproducibility, and scalability.[19][20][21] Flow chemistry setups have been successfully employed for the synthesis of substituted pyrazoles, often leading to reduced reaction times and improved yields.[19][20][22] Microwave-assisted synthesis is another valuable technique for accelerating pyrazole synthesis, with reactions often being completed in minutes instead of hours.[23][24][25][26][27]

Conclusion

The cross-coupling methodologies detailed in these application notes provide a robust and scalable platform for the synthesis of a wide array of substituted pyrazoles. The choice of a specific method will depend on the desired substitution pattern, the nature of the substrates, and the scale of the synthesis. By leveraging these powerful synthetic tools, researchers in academia and industry can efficiently access novel pyrazole derivatives for the development of new therapeutics and functional materials.

References

Application Notes and Protocols for the One-Pot Synthesis of 1-Isobutyl-1H-pyrazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the one-pot synthesis of 1-Isobutyl-1H-pyrazole-5-boronic acid. This method offers an efficient route to a valuable building block for medicinal chemistry and drug discovery, leveraging a sequential one-pot process that combines the synthesis of the pyrazole core with a regioselective C-H borylation. The protocol is designed to be accessible to researchers with a background in organic synthesis.

Introduction

Pyrazole boronic acids and their derivatives are of significant interest in medicinal chemistry and materials science due to their utility as key intermediates in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The pyrazole motif is a common scaffold in many biologically active compounds. The combination of the pyrazole ring with a boronic acid functional group allows for the efficient construction of complex molecules with potential therapeutic applications. The target molecule, this compound, is a versatile building block for the synthesis of novel compounds in drug development programs.

The synthesis of N-substituted pyrazoles is often achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.[1][2][3] Subsequent functionalization, such as borylation, is typically performed in a separate step. Iridium-catalyzed C-H borylation has emerged as a powerful and highly efficient method for the synthesis of aryl and heteroaryl boronic esters, often with high regioselectivity.[4][5][6] This application note details a proposed one-pot synthesis that combines these two transformations, thereby improving efficiency and reducing waste.

Applications

This compound is a valuable reagent for the synthesis of a wide range of substituted pyrazoles through Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the pyrazole ring, facilitating the exploration of chemical space in drug discovery programs.

Potential Therapeutic Areas for Derivatives:

  • Oncology: Pyrazole-containing compounds have been investigated as inhibitors of various kinases and other cancer-related targets.

  • Inflammation and Immunology: The pyrazole scaffold is present in several anti-inflammatory drugs.

  • Infectious Diseases: Substituted pyrazoles have shown activity against a range of pathogens.

Experimental Protocols

This section outlines a detailed, two-step, one-pot protocol for the synthesis of this compound.

Step 1: One-Pot Synthesis of 1-Isobutyl-1H-pyrazole

This step involves the formation of the pyrazole ring by the condensation of isobutylhydrazine with malondialdehyde or a suitable precursor.

Materials and Reagents:

  • Isobutylhydrazine sulfate

  • Malondialdehyde bis(dimethyl acetal)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of isobutylhydrazine sulfate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) at 0 °C and stir for 15 minutes.

  • Extract the free isobutylhydrazine with a suitable organic solvent (e.g., dichloromethane) and dry the organic layer over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure.

  • To a solution of malondialdehyde bis(dimethyl acetal) (1.0 eq) in an anhydrous solvent under an inert atmosphere, add hydrochloric acid (catalytic amount).

  • Add the prepared isobutylhydrazine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture containing the crude 1-isobutyl-1H-pyrazole is used directly in the next step.

Step 2: One-Pot C5-Borylation of 1-Isobutyl-1H-pyrazole

This step involves the direct, iridium-catalyzed C-H borylation of the in-situ generated 1-isobutyl-1H-pyrazole.

Materials and Reagents:

  • Crude 1-Isobutyl-1H-pyrazole solution from Step 1

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (methoxyiridium-cyclooctadiene dimer)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To the reaction vessel containing the crude 1-isobutyl-1H-pyrazole from Step 1, add bis(pinacolato)diboron (1.5 eq).

  • In a separate flask, prepare the iridium catalyst by dissolving [Ir(COD)OMe]₂ (1-3 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (1-3 mol%) in the anhydrous solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired this compound pinacol ester.

  • The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid if required.

Data Presentation

Table 1: Summary of a Representative One-Pot Synthesis of this compound pinacol ester

ParameterValue
Starting Materials
Isobutylhydrazine sulfate1.0 mmol
Malondialdehyde bis(dimethyl acetal)1.0 mmol
Bis(pinacolato)diboron1.5 mmol
Catalyst System
[Ir(COD)OMe]₂0.015 mmol
4,4'-di-tert-butyl-2,2'-bipyridine0.015 mmol
Reaction Conditions
SolventTHF
Temperature (Step 1)Reflux
Temperature (Step 2)80 °C
Reaction Time12-24 hours
Product
Isolated Yield60-75% (Hypothetical)
Purity>95% (by NMR)

Table 2: Characterization Data for this compound pinacol ester (Hypothetical)

AnalysisData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.58 (d, J = 1.6 Hz, 1H), 6.30 (d, J = 1.6 Hz, 1H), 4.05 (d, J = 7.2 Hz, 2H), 2.15 (m, 1H), 1.35 (s, 12H), 0.90 (d, J = 6.8 Hz, 6H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 145.2, 110.5, 83.8, 58.0, 29.5, 24.8, 20.1 (Note: C-B signal often not observed)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₃H₂₄BN₂O₂: 251.1925; found: 251.1928

Visualizations

One_Pot_Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: C-H Borylation A Isobutylhydrazine C 1-Isobutyl-1H-pyrazole (in situ) A->C B Malondialdehyde bis(dimethyl acetal) B->C F This compound pinacol ester C->F One-Pot Transition D Bis(pinacolato)diboron D->F E [Ir] Catalyst E->F

Caption: Workflow for the one-pot synthesis of this compound pinacol ester.

Suzuki_Miyaura_Coupling Pyrazole_Boronic_Ester 1-Isobutyl-1H-pyrazole-5- boronic acid pinacol ester Pd_Catalyst Pd Catalyst + Base Pyrazole_Boronic_Ester->Pd_Catalyst Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Pd_Catalyst Coupled_Product 5-Aryl-1-isobutyl- 1H-pyrazole Pd_Catalyst->Coupled_Product Suzuki-Miyaura Coupling

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 1-Isobutyl-1H-pyrazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 1-Isobutyl-1H-pyrazole-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: When encountering a low or negligible yield, a systematic check of the following critical parameters is recommended:

  • Catalyst Activity: The activity of the palladium catalyst is paramount. Ensure that your palladium source and ligand are fresh and active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a more robust, air-stable precatalyst, such as a palladacycle, to ensure consistent activity.[1]

  • Oxygen Contamination: The presence of oxygen can be detrimental, leading to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to thoroughly degas all solvents and to maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the entire experimental setup and procedure.[1]

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (aryl/heteroaryl halide). Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is highly interdependent and critical for success. The base must be sufficiently strong to promote transmetalation without causing the degradation of your starting materials or product.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction with heteroaryl boronic acids.[1][2] To mitigate this:

  • Employ Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[2]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[3]

Q3: The coupling reaction with a sterically hindered aryl halide is proving to be challenging. What modifications to the protocol should I consider?

A3: Steric hindrance can significantly slow down the key steps of the catalytic cycle.[1] To overcome this:

  • Utilize Bulky, Electron-Rich Ligands: These are crucial for coupling sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and reductive elimination steps.[1][4]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates. However, this must be balanced with the potential for reagent degradation.

  • Optimize Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve yields for challenging couplings.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Issue Potential Cause Recommended Solution(s)
Low or No Product Formation Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand.- Switch to a more robust, air-stable precatalyst (e.g., XPhos Pd G3).[1]
Oxygen in the reaction- Ensure all solvents are thoroughly degassed.- Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction.[1]
Poor Reagent Quality- Check the purity of the boronic acid and aryl halide by NMR or LC-MS.- Consider recrystallizing or purifying the reagents if necessary.
Suboptimal Base/Solvent Combination- Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF).[1][2]- Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).
Significant Protodeboronation Presence of Water and Strong Base- Use anhydrous solvents and reagents.- Switch to a milder base like K₂CO₃ or CsF.[1][2]
Unstable Boronic Acid- Convert the boronic acid to a more stable pinacol ester derivative.[3]
Formation of Homocoupled Byproducts Oxygen Contamination- Improve degassing procedures for solvents and ensure a leak-free reaction setup.[1]
Catalyst Decomposition- Use a more stable catalyst system or a ligand that protects the palladium center.
Incomplete Reaction Insufficient Reaction Time or Temperature- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.- Gradually increase the reaction temperature, being mindful of potential degradation.
Steric Hindrance- Employ bulky, electron-rich phosphine ligands like XPhos or SPhos.[1][4]- Consider a higher catalyst loading.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of specific parameters may be required for different substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3, 1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, 2-MeTHF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand (1-5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol for Conversion to Pinacol Ester

For cases where protodeboronation is a significant issue, converting the boronic acid to its pinacol ester can improve stability.

Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

Procedure:

  • Dissolve this compound and pinacol in the anhydrous solvent.

  • Stir the mixture at room temperature, often over a drying agent like magnesium sulfate, for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • The resulting pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand setup Inert Atmosphere (Ar or N₂) reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield check_catalyst Check Catalyst Activity (Freshness, Precatalyst) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_purity Verify Reagent Purity start->check_purity check_ligand Optimize Ligand (Bulky Phosphines) check_catalyst->check_ligand check_base Screen Bases (K₂CO₃, K₃PO₄, CsF) check_atmosphere->check_base check_solvent Vary Solvent System check_base->check_solvent check_temp Adjust Temperature check_solvent->check_temp protodeboronation Address Protodeboronation (Milder Base, Anhydrous) check_purity->protodeboronation

Caption: A logical troubleshooting workflow for addressing low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Overcoming Challenges in Suzuki Reactions with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with pyrazole boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a pyrazole boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki reactions involving pyrazole boronic acids can stem from several factors. The initial aspects to scrutinize are the catalyst system, reaction conditions, and the stability of the boronic acid itself.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for these substrates. Modern catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and SPhos have demonstrated significantly higher yields.[1] Pyrazole-containing compounds have also been effectively used as ligands to stabilize the metal complexes, which can enhance catalytic activity.[2][3]

  • Reaction Temperature: Higher temperatures (>60 °C) can lead to the decomposition of unstable boronic acids, such as some heteroaryl boronic acids, resulting in low product yields.[1] It is often a trade-off, as some reactions require elevated temperatures to proceed. For instance, increasing the temperature to 100 °C was found to be necessary for the coupling of 3-chloroindazole, but this also necessitated using 2.0 equivalents of the boronic acid to achieve a modest yield.[1]

  • Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions. Potassium phosphate (K₃PO₄) is a commonly used base that has proven effective in many instances.[1][4] However, for boronic acids prone to protodeboronation, a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might be more suitable.[5]

  • Solvent System: The solvent system, often a mixture of an organic solvent and water (e.g., dioxane/H₂O), plays a role in dissolving the reagents and facilitating the reaction. The ratio of the solvents can impact the reaction's efficiency.[1]

Q2: I am observing significant protodeboronation of my pyrazole boronic acid. How can this side reaction be minimized?

A2: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common challenge, particularly with electron-rich or unstable heteroaryl boronic acids.[1][6] Several strategies can be employed to mitigate this issue:

  • Use Milder Reaction Conditions: As mentioned, high temperatures can promote protodeboronation.[1] Employing lower reaction temperatures (e.g., 60 °C) can be beneficial, especially when using less stable boronic acids.[1]

  • Select a Milder Base: Strong bases can accelerate protodeboronation.[5] Switching from a strong base like K₃PO₄ to a milder one such as K₂CO₃ or KF can reduce the extent of this side reaction.[5]

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, running the reaction under anhydrous conditions can significantly reduce this side reaction.[5]

  • Use Boronic Acid Derivatives: Unstable boronic acids can be converted into more stable derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts.[4][7] These derivatives can slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.[4] Another approach is to form an adduct with diethanolamine, which creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[8]

Q3: The pyrazole moiety in my starting material seems to be inhibiting the catalyst. How can I address this?

A3: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a known issue with nitrogen-rich heterocycles.

  • Use of Precatalysts: Specialized palladium precatalysts, such as those derived from SPhos and XPhos (e.g., P1 and P2 precatalysts), have been developed to be more resistant to inhibition by nitrogen-containing substrates and can provide significantly better yields.[1]

  • Ligand Design: The use of bulky ligands can help to prevent the pyrazole from strongly coordinating to the palladium center and deactivating the catalyst.[2] Pyrazole-based ligands themselves have been designed to control the steric and electronic properties of the palladium complex, enhancing catalytic activity.[2][3]

Q4: What are the recommended starting points for optimizing a Suzuki reaction with a new pyrazole boronic acid?

A4: A systematic approach to optimization is recommended. A good starting point would be to screen a few different sets of conditions.

  • Catalyst/Ligand Screening: Test a few reliable catalyst systems. For example, compare a traditional catalyst like Pd(PPh₃)₄ with more modern systems like those based on XPhos or SPhos ligands.[1][4]

  • Base Screening: Evaluate a small set of bases, such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[9]

  • Solvent Screening: Common solvent systems include dioxane/water, toluene/water, and DMF.[3][10]

  • Temperature Optimization: Start at a moderate temperature (e.g., 80 °C) and adjust based on the reaction progress and the stability of your boronic acid.[3][10]

Data Presentation: Reaction Condition Comparison

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 3-Chloroindazole. [1]

Palladium SourceLigandYield (%)
Pd₂(dba)₃SPhos56
Pd₂(dba)₃XPhos45
P2 (precatalyst)-80
P1 (precatalyst)-52
Pd(OAc)₂SPhos43

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.

Table 2: Suzuki Coupling of 4-Bromopyrazoles with Phenylboronic Acid. [1][4]

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
P1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O1002461-86
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O906Moderate to Good
Pyridine-Pyrazole/Pd(II)K₂CO₃EtOH/H₂O120 (MW)0.03Good

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Halo-pyrazoles with Arylboronic Acids. [1]

  • Reagent Preparation: In a reaction vessel, combine the halo-pyrazole (1.00 mmol), the arylboronic acid (1.50 - 2.00 mmol), and the base (e.g., K₃PO₄, 2.00 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., P1 or P2, 1.0–7.0 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of H₂O) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 60–100 °C) and stir vigorously for the specified time (5–24 h).

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Bromo-1H-pyrazole. [11][12]

  • Reagent Combination: In a 10 mL microwave vial, combine 4-bromo-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), the pyridine-pyrazole/Pd(II) complex (0.1 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add ethanol (1 mL) and water (1 mL) to the vial and securely cap it.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate with a power of 60 W and ramp the temperature to 120 °C. Hold at this temperature for 2 minutes.

  • Work-up: After cooling, partition the mixture between ethyl acetate and water.

  • Purification: Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Halopyrazole) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (Pyrazole Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Reaction CheckCatalyst Evaluate Catalyst System (Pd source, Ligand) Start->CheckCatalyst CheckConditions Assess Reaction Conditions (Base, Solvent, Temperature) Start->CheckConditions CheckBoronicAcid Investigate Boronic Acid Stability (Protodeboronation) Start->CheckBoronicAcid OptimizeCatalyst Screen Modern Catalysts/Ligands (e.g., XPhos, SPhos) CheckCatalyst->OptimizeCatalyst OptimizeBase Screen Bases (K₃PO₄, K₂CO₃, KF) CheckConditions->OptimizeBase OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp CheckBoronicAcid->OptimizeBase Milder Base UseDerivative Use Boronic Acid Derivative (Pinacol ester, MIDA boronate) CheckBoronicAcid->UseDerivative Success Improved Yield OptimizeCatalyst->Success OptimizeBase->Success OptimizeTemp->Success UseDerivative->Success

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

References

Stability issues of 1-Isobutyl-1H-pyrazole-5-boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Isobutyl-1H-pyrazole-5-boronic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: Both acidic and basic conditions can promote the degradation of aryl boronic acids. The pH of the solution governs the equilibrium between the neutral boronic acid and the more reactive anionic boronate form.[1]

  • Temperature: Higher temperatures generally accelerate the rate of degradation. For optimal stability, it is recommended to store solutions at low temperatures (e.g., 2-8°C) and avoid prolonged exposure to elevated temperatures during experiments.

  • Presence of Oxidizing Agents: Boronic acids are susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond.[2][3] It is crucial to avoid contact with strong oxidizing agents.

  • Solvent: The choice of solvent can impact stability. While soluble in many organic solvents, prolonged storage in protic solvents, especially water, can lead to hydrolysis and other degradation pathways.

  • Exposure to Air and Moisture: Boronic acids can be sensitive to moisture.[4] It is advisable to handle the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents when possible.

Q2: What are the common degradation pathways for this compound?

A2: The two main degradation pathways for aryl boronic acids, including this compound, are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often accelerated under aqueous acidic or basic conditions.[1][5]

  • Oxidation: The boronic acid group can be oxidized, leading to the formation of the corresponding alcohol (1-Isobutyl-1H-pyrazol-5-ol) and boric acid.[2][3] This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

Q3: How should I store solutions of this compound?

A3: For short-term storage, solutions should be kept in a tightly sealed container, preferably under an inert atmosphere, and refrigerated at 2-8°C. For long-term storage, it is recommended to store the compound as a solid in a cool, dry place. If a solution is required for an extended period, consider preparing it fresh before use.

Q4: Can I use this compound in aqueous solutions?

A4: While it may have some solubility in aqueous mixtures, prolonged exposure to water can lead to degradation through hydrolysis and protodeboronation.[6] If aqueous conditions are necessary for a reaction, it is best to minimize the time the boronic acid is in the aqueous medium and consider using a co-solvent. For applications like Suzuki-Miyaura coupling, which often use aqueous bases, the reaction should be monitored closely for boronic acid decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield in Suzuki-Miyaura coupling reaction. Degradation of the boronic acid prior to or during the reaction.• Prepare the boronic acid solution fresh before use.• Degas all solvents and reagents thoroughly and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.• Use anhydrous solvents if the reaction conditions permit.• Consider using a milder base (e.g., K₂CO₃ or KF) to minimize base-mediated protodeboronation.[7]
Formation of a significant amount of the protodeboronated byproduct (1-Isobutyl-1H-pyrazole). The reaction conditions (e.g., high temperature, strong aqueous base) are promoting protodeboronation.• Lower the reaction temperature if possible.• Switch to a non-aqueous solvent system.• Use a less nucleophilic base.• Reduce the reaction time.
The boronic acid solution appears cloudy or contains a precipitate after storage. The compound may be degrading or precipitating out of solution due to low solubility or temperature changes.• Allow the solution to warm to room temperature and check for re-dissolution.• If it remains cloudy, it is likely degraded and a fresh solution should be prepared.• For storage, ensure the concentration is below the saturation point at the storage temperature.
Inconsistent results between experiments. Variable stability of the boronic acid solution.• Standardize the preparation and handling of the boronic acid solution. Prepare it fresh for each experiment or for a set of experiments conducted on the same day.• Ensure consistent quality of solvents and other reagents.

Quantitative Data on Stability

Disclaimer: The following data is illustrative and based on the general behavior of aryl boronic acids. The actual stability of this compound should be determined experimentally.

Condition Solvent Temperature Approximate Half-life (t½) Primary Degradation Product
Aqueous Buffer pH 425°CDays1-Isobutyl-1H-pyrazole
Aqueous Buffer pH 725°CHours to Days1-Isobutyl-1H-pyrazole
Aqueous Buffer pH 1025°CHours1-Isobutyl-1H-pyrazole
Organic Solvent Dioxane80°CHours1-Isobutyl-1H-pyrazole
Organic Solvent Acetonitrile25°CWeeksMinimal Degradation
Organic Solvent with Oxidant Acetonitrile / H₂O₂25°CMinutes to Hours1-Isobutyl-1H-pyrazol-5-ol

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Solution by HPLC

Objective: To quantify the degradation of this compound over time under specific solvent and temperature conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent (e.g., acetonitrile, dioxane, or a buffered aqueous solution).

  • Incubation: Aliquot the solution into several vials and store them under the desired temperature conditions (e.g., 4°C, 25°C, 50°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and quench any further degradation by cooling the sample to a low temperature (e.g., -20°C) if it was incubated at an elevated temperature.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid, though this may affect on-column stability).[8]

    • Detection: UV detector at a wavelength where the compound has significant absorbance.

    • Injection: Inject a fixed volume of the sample from each time point.

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Monitor the decrease in the peak area of the starting material over time.

    • Identify and quantify the peak areas of any new peaks that appear, which correspond to degradation products.

    • Calculate the percentage of the remaining boronic acid at each time point.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the major degradation products of this compound.

Methodology:

  • Forced Degradation: Subject a solution of this compound to stress conditions to induce degradation (e.g., heat, addition of a mild acid, base, or oxidizing agent).

  • LC-MS Analysis:

    • Use an LC-MS system with a C18 column.

    • Employ a mobile phase compatible with mass spectrometry (e.g., acetonitrile and water with formic acid or ammonium acetate).

    • Acquire mass spectra for the peaks observed in the chromatogram.

  • Data Interpretation:

    • Determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks.

    • Based on the mass, propose the structures of the degradation products (e.g., the protodeboronated product will have a mass corresponding to the loss of the B(OH)₂ group and the addition of a hydrogen atom).

Visualizations

degradation_pathways main This compound protodeboronation Protodeboronation main->protodeboronation H₂O, H⁺ or OH⁻ oxidation Oxidation main->oxidation [O] product1 1-Isobutyl-1H-pyrazole protodeboronation->product1 product2 1-Isobutyl-1H-pyrazol-5-ol oxidation->product2

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stress Conditions cluster_analysis Analysis prep Prepare boronic acid solution aliquot Aliquot into vials prep->aliquot incubate Incubate at set temperature aliquot->incubate timepoint Collect samples at time points incubate->timepoint hplc Analyze by HPLC/LC-MS timepoint->hplc data Quantify degradation hplc->data

Caption: Experimental workflow for monitoring stability.

troubleshooting_logic start Low Reaction Yield check1 Check for Protodeboronation start->check1 check2 Check for Oxidation check1->check2 No solution1 Use milder base / anhydrous conditions check1->solution1 Yes solution2 Degas solvents / use inert atmosphere check2->solution2 Yes solution3 Prepare fresh boronic acid solution check2->solution3 No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Managing Protodeboronation of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent protodeboronation, a common side reaction that can significantly impact the efficiency and reproducibility of cross-coupling reactions involving heteroaryl boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in my reactions?

A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of a heteroaryl boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process consumes your starting material, leading to lower yields of the desired product and the formation of a heteroaryl byproduct that can complicate purification.[2][3]

Q2: What are the primary factors that cause protodeboronation?

A2: Several factors can promote protodeboronation, including:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2]

  • Basic Conditions: Many cross-coupling reactions, like the Suzuki-Miyaura coupling, require a base. However, the base can form a more reactive boronate species that is more susceptible to protonolysis.[2] The choice of base can significantly influence the rate of protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of this undesired side reaction.[2][4]

  • Reaction pH: The pH of the reaction medium is a critical factor, as it dictates the speciation of the boronic acid and its stability.[1][5][6][7] Protodeboronation is often accelerated under basic conditions.[8]

  • Catalyst System: An inefficient or suboptimal catalyst system can lead to slower cross-coupling, allowing more time for protodeboronation to occur.[9]

Q3: I am observing significant formation of the protodeboronated byproduct. What are the first troubleshooting steps I should take?

A3: If you are observing significant protodeboronation, consider the following initial steps:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents to minimize the presence of water, a key contributor to protodeboronation.[2][9]

  • Optimize the Base: Switch to a milder or non-aqueous base. For instance, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often good choices.[2][10]

  • Lower the Reaction Temperature: If the kinetics of your desired reaction allow, reducing the temperature can decrease the rate of protodeboronation.[2][4][9]

  • Use a Protected Boronic Acid Derivative: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt. These derivatives offer a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[1][2][5][11]

Q4: When should I consider using a boronic acid derivative, and which one is best?

A4: For heteroaryl boronic acids that are known to be unstable, especially 2-heterocyclic derivatives, using a protected form is highly recommended.[11] The choice of derivative depends on the specific substrate and reaction conditions.

  • Pinacol Esters: These are a common choice for increasing stability. They are generally more resistant to protodeboronation than the free boronic acids, particularly at elevated temperatures.[8][10]

  • MIDA Boronates: These are exceptionally stable, air-stable solids that can be used for the slow release of unstable boronic acids.[1][5][11] They are particularly advantageous for challenging cross-couplings.[11][12]

  • Potassium Trifluoroborate Salts (BF₃K): These are air-stable, crystalline solids that offer another stable alternative to boronic acids.[13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the protodeboronation of heteroaryl boronic acids.

Problem Potential Causes Recommended Solutions
Low or No Product Yield & Significant Protodeboronated Byproduct 1. Presence of water. 2. Use of a strong base. 3. High reaction temperature. 4. Inefficient catalyst system.1. Use anhydrous conditions: Dry solvents and reagents thoroughly.[2][9] 2. Switch to a weaker base: Consider using Cs₂CO₃, K₃PO₄, or KF.[2][10] 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor protodeboronation.[2][4][9] 4. Optimize the catalyst: Use a highly active palladium catalyst and a suitable ligand (e.g., bulky, electron-rich phosphines) to promote rapid cross-coupling.[9] 5. Use a protected derivative: Employ a pinacol ester, MIDA boronate, or trifluoroborate salt.[1][2][5][11]
Inconsistent Reaction Results 1. Degradation of the heteroaryl boronic acid upon storage. 2. Variability in the quality of reagents or solvents.1. Store boronic acids properly: Keep them in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[9] 2. Use a stable derivative: Convert the boronic acid to a more stable form like a MIDA boronate for long-term storage and consistent results.[11] 3. Ensure high purity of all reaction components.
Reaction Fails with Electron-Deficient Heteroaryl Boronic Acids 1. These substrates are particularly susceptible to protodeboronation. 2. The catalyst may be deactivated.1. Use highly active catalysts: Employ catalysts known for their high turnover rates to outcompete the protodeboronation pathway.[9] 2. Strictly anhydrous conditions are crucial. 3. Consider "slow-release" strategies using MIDA boronates or trifluoroborates.[1][5]

Data Presentation: Stability of Boronic Acid Derivatives

The stability of boronic acid derivatives is a critical factor in preventing protodeboronation. The following table summarizes the relative stability of common derivatives.

Boronic Acid Derivative Relative Stability Key Advantages Considerations
Free Boronic Acid Low to ModerateHigh reactivity in some cases.Prone to protodeboronation and decomposition upon storage, especially for certain heteroaryl systems.[11][12]
Pinacol Ester Moderate to HighIncreased stability compared to the free acid, particularly at higher temperatures.[8][10]Can be less reactive than the free boronic acid, sometimes requiring higher temperatures for transmetalation.[13]
MIDA Boronate Very HighExceptionally stable, air-stable solids. Allows for the slow, controlled release of the boronic acid.[1][5][11]Requires specific conditions for the in-situ release of the boronic acid.[11]
Potassium Trifluoroborate HighAir-stable, crystalline solids.[13]May require specific reaction conditions for efficient coupling.
DABO Boronates HighAir-stable, crystalline solids that can be used directly in Suzuki-Miyaura reactions.[13]Synthesis of the derivative is an additional step.

Experimental Protocols

Protocol 1: General Procedure for the Conversion of a Heteroaryl Boronic Acid to its Pinacol Ester

This protocol is a general method to enhance the stability of a heteroaryl boronic acid by converting it to its corresponding pinacol ester.[9]

  • Materials:

    • Heteroaryl boronic acid

    • Pinacol

    • Anhydrous toluene or another suitable azeotroping solvent

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the heteroaryl boronic acid (1.0 equiv) and pinacol (1.1-1.2 equiv).

    • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction. If necessary, purify by column chromatography on silica gel or recrystallization.[9]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using a Heteroaryl Boronic Acid Pinacol Ester

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction and should be optimized for specific substrates.[10]

  • Reagents and Equipment:

    • Aryl halide (1.0 equiv)

    • Heteroaryl boronic acid pinacol ester (1.2-1.5 equiv)

    • Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)[10]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required)

    • Degassed solvent (e.g., dioxane, THF, or toluene)

    • Oven-dried reaction vessel and standard Schlenk line or glovebox techniques

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the heteroaryl boronic acid pinacol ester, and the base.

    • In a separate vial, prepare the catalyst solution if necessary.

    • Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

Visualizations

Troubleshooting_Protodeboronation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Yield & Protodeboronated Byproduct Cause1 Presence of Water Problem->Cause1 Cause2 Strong Base Problem->Cause2 Cause3 High Temperature Problem->Cause3 Cause4 Inefficient Catalyst Problem->Cause4 Solution5 Use Protected Boronic Acid (Pinacol, MIDA, etc.) Problem->Solution5 General Strategy Solution1 Use Anhydrous Conditions Cause1->Solution1 Solution2 Switch to Weaker Base Cause2->Solution2 Solution3 Lower Reaction Temp. Cause3->Solution3 Solution4 Optimize Catalyst System Cause4->Solution4

Caption: A troubleshooting workflow for addressing protodeboronation.

Boronic_Acid_Stability_Pathway cluster_reactants Starting Materials cluster_derivatives Stable Derivatives (Protection) cluster_reaction Suzuki-Miyaura Coupling cluster_side_reaction Side Reaction BA Heteroaryl Boronic Acid Pinacol Pinacol Ester BA->Pinacol Protection MIDA MIDA Boronate BA->MIDA Protection BF3K Trifluoroborate Salt BA->BF3K Protection Coupling Desired Cross-Coupling Product BA->Coupling Protodeboronation Protodeboronation (Byproduct) BA->Protodeboronation Unwanted Pathway Pinacol->Coupling Slow Release MIDA->Coupling Slow Release BF3K->Coupling Slow Release

Caption: Reaction pathways illustrating the use of stable boronic acid derivatives.

References

Technical Support Center: Improving Yields in Cross-Coupling Reactions with Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with substituted pyrazole substrates.

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow when troubleshooting low yields or other issues in your cross-coupling reactions involving pyrazoles.

G cluster_start Initial Observation cluster_reagents Reagent & Setup Integrity cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Tuning cluster_end Outcome start Low Yield or No Reaction reagent_purity Verify Purity of Starting Materials (Halopyrazole, Boronic Acid, etc.) start->reagent_purity solvent_degas Ensure Rigorous Degassing of Solvents (Freeze-Pump-Thaw or Inert Gas Purge) reagent_purity->solvent_degas inert_atmosphere Confirm Inert Atmosphere (Argon or Nitrogen) solvent_degas->inert_atmosphere catalyst_choice Screen Different Pd Pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pre-formed) inert_atmosphere->catalyst_choice If reagents & setup are sound ligand_choice Screen Ligands (Bulky Phosphines, NHCs) catalyst_choice->ligand_choice base_choice Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) ligand_choice->base_choice temperature Adjust Temperature base_choice->temperature If catalyst system is optimized concentration Vary Concentration temperature->concentration time Modify Reaction Time concentration->time success Improved Yield time->success

Caption: General troubleshooting workflow for pyrazole cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, challenges can arise, particularly with N-H pyrazoles or sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an unprotected N-H pyrazole is failing or giving low yields. What is the likely issue?

A1: Unprotected N-H pyrazoles can be problematic as the acidic proton can interfere with the catalytic cycle.[1] The pyrazole anion can coordinate to the palladium center, inhibiting the reaction.[1] Consider using N-protected pyrazoles or specialized catalyst systems developed for unprotected N-H heterocycles, such as those employing bulky biarylphosphine ligands like XPhos or SPhos with their corresponding pre-catalysts.[1]

Q2: I am observing significant dehalogenation of my halopyrazole starting material. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction, particularly with iodopyrazoles.[2] Bromo- and chloropyrazoles often show a reduced tendency for dehalogenation.[2] Ensure your reaction conditions are strictly anaerobic, as trace oxygen can promote side reactions. Additionally, the choice of base and solvent can influence the rate of dehalogenation.

Q3: How do electron-donating or -withdrawing groups on the pyrazole or coupling partner affect the reaction?

A3: The electronic properties of the substituents can significantly impact reaction efficiency. Generally, electron-withdrawing groups on the aryl halide partner can increase the rate of oxidative addition, often leading to higher yields.[3] Conversely, electron-withdrawing groups on the boronic acid can slow down transmetalation.[3]

Troubleshooting Guide
Issue Potential Cause Recommended Action
Low to No Conversion Ineffective catalyst system for the specific substrate (e.g., N-H pyrazole).Screen different palladium pre-catalysts (e.g., XPhos Pd G2, P1 or P2 pre-catalysts) and bulky phosphine ligands (e.g., SPhos, XPhos).[1][4]
Inappropriate base selection.Screen various bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4]
Low reaction temperature.For challenging substrates, increasing the temperature to 80-120 °C may be necessary.[1][4]
Homocoupling of Boronic Acid Presence of oxygen.Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of inert gas.[5]
Protodeboronation of Boronic Acid Unstable boronic acid, especially with aqueous bases.Use more stable boronic esters (e.g., pinacol esters) or switch to anhydrous conditions if possible.[1][5]
Comparative Data for Suzuki Coupling Protocols
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate Type
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-954-Bromopyrazoles
XPhos Pd G2K₃PO₄Toluene1001280-984-Bromopyrazoles
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O801685-954-Bromopyrazoles
Pyridine-Pyrazole/Pd(II) ComplexK₂CO₃H₂O/EtOH120 (MW)0.0385-97Aryl Bromides
P1 or P2 Pre-catalystsK₃PO₄Dioxane/H₂O605-870-95Unprotected N-H Pyrazoles[1][4]
(IPr)Pd(cinnamyl)ClK₂CO₃THF1101552-97N-Acylpyrazoles
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazoles
  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add the 4-bromopyrazole (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition : In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) and add it to the Schlenk flask.

  • Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane/H₂O mixture) to the flask.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is crucial for synthesizing N-aryl pyrazoles. The choice of ligand is critical, especially when dealing with substrates prone to side reactions like β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with an alkylamine is giving low yields. What could be the problem?

A1: Alkylamines containing β-hydrogens can undergo β-hydride elimination from the palladium complex, leading to low yields.[6] The choice of catalyst and ligand is critical to minimize this side reaction. For some substrates, a copper-catalyzed amination might be a more suitable alternative for alkylamines with β-hydrogens.[7]

Q2: Can I use unprotected N-H pyrazoles in Buchwald-Hartwig aminations?

A2: Yes, methods have been developed for the amination of unprotected bromoimidazoles and bromopyrazoles using specialized palladium pre-catalysts with bulky biarylphosphine ligands like tBuBrettPhos.[8]

Troubleshooting Guide
Issue Potential Cause Recommended Action
Low Yield with Alkylamines β-hydride elimination.[6]Screen bulky, electron-rich ligands (e.g., AdBrettPhos) designed to promote reductive elimination over β-hydride elimination.[8] Consider a copper-catalyzed protocol.[7]
Catalyst Deactivation Coordination of the pyrazole nitrogen to the palladium center.Use a higher catalyst loading or ligands that form more stable and active catalytic species.
Incomplete Reaction Insufficiently strong base.Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[9]
Comparative Data for Buchwald-Hartwig Amination of 4-Halopyrazoles
SubstrateAminePd CatalystLigandBaseTemp. (°C)Yield (%)
4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂XPhosNaOt-Bu160 (MW)90
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂tBuDavePhosK₂CO₃160 (MW)88
1-Benzyl-4-bromopyrazolePyrrolidineNickel/Photoredox--Visible Light-

Note: Data extracted from a study on C4-alkyloamino coupling reactions of 4-halo-1H-1-tritylpyrazoles.[6][7]

G cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination [(Ar-Pd(II)-X)(HNR₂)L₂] oxidative_addition->amine_coordination + HNR₂ deprotonation Deprotonation (Ar-Pd(II)-NR₂)L₂ amine_coordination->deprotonation + Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 - Product product Ar-NR₂ reductive_elimination->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Sonogashira Coupling

This reaction is used to couple terminal alkynes with aryl or vinyl halides, and it is a powerful tool for creating pyrazoles with alkynyl substituents.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is resulting in significant homocoupling of the alkyne (Glaser coupling). How can I prevent this?

A1: Homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[10][11] To minimize it, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent.[10] Adding the alkyne slowly to the reaction mixture can also help by keeping its concentration low.[10] In some cases, switching to a copper-free Sonogashira protocol may be beneficial.[10]

Q2: The reaction with my halopyrazole is sluggish. What adjustments can I make?

A2: The reactivity of the halide is a key factor (I > Br > Cl). If you are using a less reactive bromide or chloride, you may need to increase the reaction temperature.[10] However, be aware that higher temperatures can also lead to catalyst decomposition.[10] Screening different ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can also improve catalytic activity.

Troubleshooting Guide
Issue Potential Cause Recommended Action
Low to No Conversion Catalyst inactivation by pyrazole coordination.Increase catalyst loading or screen different Pd sources (e.g., PdCl₂(PPh₃)₂) and ligands.
Insufficient temperature for less reactive halides.Gradually increase the reaction temperature, monitoring for decomposition.[10]
Significant Alkyne Homocoupling Presence of oxygen; high alkyne concentration.Rigorously degas the reaction mixture.[10] Add the alkyne slowly via syringe pump.[10] Consider copper-free conditions.[10]
Hydrodehalogenation of Pyrazole Proton source in the reaction mixture.Use a dry, aprotic solvent. Lowering the reaction temperature may also help.[10]
Detailed Experimental Protocol: Sonogashira Coupling of 4-Iodopyrazole
  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[10]

  • Solvent and Reagents : Add a degassed solvent (e.g., DMF or Et₃N) followed by the terminal alkyne (1.2 eq) and a base (e.g., Et₃N, 2.0 eq).

  • Reaction : Stir the mixture at the desired temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up : Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between water and an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. While powerful, it can be challenging with certain pyrazole substrates.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction is not proceeding. What are the first things to check?

A1: A complete lack of reactivity can often be traced to the catalyst system. Ensure your palladium source is active. For difficult couplings, consider using a more robust pre-catalyst, such as a Pd-XPhos system.[12] Also, verify the purity of your reagents, as impurities can poison the catalyst.

Q2: What are common challenges specific to using pyrazoles in Heck reactions?

A2: As with other cross-coupling reactions, the pyrazole nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction. The electronic nature of the pyrazole ring and its substituents will also play a significant role in the ease of oxidative addition. The choice of a suitable ligand that can stabilize the catalyst and promote the desired reaction pathway is crucial. Pyridylpyrazole ligands have shown promise in Heck reactions, even with less reactive aryl chlorides.[13]

References

Technical Support Center: Efficient Coupling of 1-Isobutyl-1H-pyrazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-Isobutyl-1H-pyrazole-5-boronic acid in cross-coupling reactions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving N-alkyl pyrazole boronic acids are common and can often be attributed to a few key factors:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for this substrate. More advanced systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), are generally more successful.[1][2]

  • Boronic Acid Instability: Heteroaryl boronic acids, including pyrazole derivatives, are susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. This side reaction reduces the amount of boronic acid available for the cross-coupling.

  • Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a known issue with nitrogen-containing heterocycles.[2]

  • Reaction Conditions: The base, solvent, and temperature play a crucial role. An inappropriate choice can lead to poor yields, side reactions, or decomposition of the starting materials or catalyst.

Q2: How can I mitigate the instability of this compound during the reaction?

A2: To address the instability of the boronic acid, consider the following strategies:

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy.[3] Pinacol esters are generally more robust and less prone to protodeboronation. They slowly hydrolyze in situ to release the active boronic acid for the catalytic cycle.

  • Stoichiometry: Using a slight excess of the boronic acid or its ester (e.g., 1.2-1.5 equivalents) can help compensate for any degradation that occurs during the reaction.

Q3: Which catalyst systems are recommended for the coupling of this compound?

A3: For challenging substrates like N-substituted pyrazoles, modern palladium precatalysts are highly recommended. These systems are designed to be more active and stable. Consider screening the following:

  • Buchwald Ligand-Based Precatalysts: Systems like XPhos Pd G2 or SPhos Pd G2 are known to be effective for the coupling of nitrogen-containing heterocycles.[2][4]

  • PEPPSI-type Catalysts: These N-heterocyclic carbene (NHC) based catalysts can also show high activity.

  • Custom Catalyst Systems: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) can be screened to find the optimal combination for your specific coupling partners.[2]

Q4: What are the optimal bases and solvents for this type of coupling reaction?

A4: The choice of base and solvent is interdependent and should be optimized for each specific reaction.

  • Bases: Inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is often a good choice for heteroaryl couplings as it is effective and generally does not cause hydrolysis of sensitive functional groups.[2] Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.

  • Solvents: A mixture of an organic solvent and water is often used. Common solvent systems include dioxane/water, THF/water, or toluene/water.[2] The water is necessary to facilitate the transmetalation step. Anhydrous conditions can also be used, particularly with boronate esters and specific bases like potassium trimethylsilanolate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst system. 2. Protodeboronation of the pyrazole boronic acid. 3. Catalyst inhibition by the pyrazole nitrogen. 4. Incorrect base or solvent.1. Screen a panel of modern palladium precatalysts (e.g., XPhos Pd G2, SPhos Pd G2). 2. Switch to the corresponding pinacol boronate ester of the pyrazole. Use a slight excess (1.2-1.5 eq). 3. Use a catalyst system with bulky ligands that can overcome substrate inhibition. 4. Try K₃PO₄ as the base in a dioxane/water solvent system. Ensure all reagents are pure and the solvent is adequately degassed.
Significant Homocoupling of the Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Ensure the precatalyst is fully activated. Using a well-defined Pd(0) source or a precatalyst designed for easy activation can help.
Decomposition of Starting Materials 1. Reaction temperature is too high. 2. Base is too strong, causing degradation of sensitive functional groups.1. Lower the reaction temperature and monitor the reaction over a longer period. 2. Switch to a milder base like K₂CO₃ or KF.
Inconsistent Results 1. Variable quality of reagents (boronic acid, catalyst, solvent). 2. Inconsistent degassing or inert atmosphere.1. Use high-purity reagents. If possible, re-purify starting materials. 2. Standardize the degassing procedure (e.g., three cycles of vacuum/backfill with argon or sparging with argon for a set amount of time).

Data Presentation: Catalyst System Comparison

The following table summarizes various catalyst systems and conditions used for the Suzuki-Miyaura coupling of pyrazole derivatives. While data for the exact title compound is limited, these examples provide a strong starting point for reaction optimization.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound5-Bromo-3-(trifluoromethyl)pyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001685
4-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O906~70-85[1]
3-Bromopyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (P1 precatalyst)K₃PO₄Dioxane/H₂O1002486[2]
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2Cs₂CO₃Dioxane/H₂O801295[4]
4-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) complexKOHEtOH/H₂OMW2 min98[5]

Disclaimer: The yields presented are from literature sources and may vary depending on the specific reaction scale, purity of reagents, and experimental setup.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from a patented procedure for the synthesis of a biaryl compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation re_point trans_complex->re_point Reductive Elimination product R¹-R² (Coupled Product) re_point->product oa_point oa_point->oa_complex trans_point trans_point->trans_complex Troubleshooting_Workflow start Low/No Yield in Coupling Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_boronic Is the Boronic Acid Stable? check_catalyst->check_boronic No screen_catalysts Screen Buchwald/NHC Catalysts (e.g., XPhos Pd G2) check_catalyst->screen_catalysts Yes check_conditions Are Reaction Conditions Correct? check_boronic->check_conditions No use_ester Use Pinacol Boronate Ester Increase Stoichiometry (1.2-1.5 eq) check_boronic->use_ester Yes check_conditions->start No (Re-evaluate Problem) optimize_conditions Optimize Base and Solvent (e.g., K₃PO₄ in Dioxane/H₂O) Ensure Degassing check_conditions->optimize_conditions Yes success Improved Yield screen_catalysts->success use_ester->success optimize_conditions->success

References

Technical Support Center: Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of pyrazole boronic acids.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process.

Question: Why am I observing a low yield or no product in my reaction?

Answer: Low yields in the Suzuki-Miyaura coupling of pyrazole boronic acids can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Inactivity: The choice of palladium source and ligand is critical. For challenging couplings involving pyrazoles, highly active catalyst systems are often necessary.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can stabilize the palladium catalyst and promote the oxidative addition step. If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) state.[1] A screening of different palladium sources and ligands may be necessary to find the optimal combination for your specific substrates.[2]

  • Inefficient Base: The base plays a crucial role in activating the boronic acid for transmetalation.[1]

    • Recommendation: The effectiveness of a base is highly dependent on the substrates, catalyst, and solvent.[1] While inorganic bases like K₂CO₃ and Na₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for difficult couplings.[1][2] A screening of different bases is advisable.

  • Sub-optimal Solvent and Temperature: The reaction solvent and temperature significantly influence reaction kinetics and solubility of reagents.

    • Recommendation: A mixture of an organic solvent like dioxane or THF with water is commonly used.[3][4] If starting materials have poor solubility, consider alternative solvent systems. Increasing the reaction temperature can overcome activation energy barriers, but be aware that it can also increase the rate of side reactions.[1] Microwave irradiation can sometimes improve yields and significantly shorten reaction times.[4][5]

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote side reactions like homocoupling.[1]

    • Recommendation: Ensure the reaction mixture is thoroughly degassed by purging with an inert gas like argon or nitrogen for at least 15 minutes before adding the catalyst.[1][4]

Question: How can I minimize side reactions like protodeboronation and homocoupling?

Answer: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid are common side reactions.

  • Protodeboronation: This is often exacerbated by high temperatures and the presence of aqueous bases.[1][5]

    • Recommendation: If protodeboronation is suspected, consider using pyrazole boronic acid pinacol esters or trifluoroborate salts, which are generally more stable and less prone to this side reaction.[1][6] Using fresh, high-purity boronic acid can also help.[5]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]

    • Recommendation: Thoroughly degas the reaction mixture to remove oxygen. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[1] In some cases, adding the aryl halide in a slight excess can minimize the homocoupling of the boronic acid.[5]

Question: My pyrazole substrate appears to be unreactive. What can I do?

Answer: The electronic properties and steric hindrance of the pyrazole substrate can affect its reactivity.

  • Recommendation: For less reactive pyrazole halides (e.g., chlorides), more forcing reaction conditions are often required. This includes using highly active and bulky ligands (e.g., Buchwald-type ligands), stronger bases (e.g., K₃PO₄), and higher reaction temperatures.[1][2] The N-H group of unprotected pyrazoles can sometimes inhibit the catalyst; in such cases, N-protection might be necessary, although many protocols are developed for unprotected heterocycles.[2]

Frequently Asked Questions (FAQs)

Q1: Which ligands are most effective for the Suzuki-Miyaura coupling of pyrazole boronic acids?

A1: Bulky and electron-donating phosphine ligands are generally the most effective. Ligands like SPhos and XPhos are frequently reported to give high yields, particularly with challenging substrates.[2] N-heterocyclic carbene (NHC) ligands have also emerged as a powerful alternative.[1] Pyrazole-based ligands have also been developed and shown to be effective.[7][8]

Q2: What is the role of the base in this reaction, and how do I choose the right one?

A2: The base is essential for the transmetalation step of the catalytic cycle. It activates the organoboron species, making it more nucleophilic.[1][6] The choice of base can significantly impact the reaction yield.[1] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For difficult couplings, stronger bases like K₃PO₄ are often more successful.[2] An initial screening of bases is recommended for new substrate combinations.

Q3: Can I use water as a solvent for this reaction?

A3: Yes, Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures (e.g., dioxane/water, THF/water).[3][4] The use of water can be advantageous for dissolving the inorganic base and can accelerate the transmetalation step. Using water as a solvent also aligns with the principles of green chemistry.[6]

Q4: My boronic acid is unstable. What are the alternatives?

A4: If you are facing issues with the stability of your pyrazole boronic acid, such as protodeboronation, consider using more stable derivatives like boronic acid pinacol esters or potassium trifluoroborate salts.[1][6] These are often easier to handle and can lead to improved and more consistent yields.

Data Presentation

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [2]

Palladium Source (2 mol%)Ligand (3 mol%)Yield (%)
Pd₂(dba)₃SPhos56
Pd₂(dba)₃XPhos48
P1 (XPhos Precatalyst)-71
P2 (SPhos Precatalyst)-80
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.

Table 2: Suzuki Coupling of 4-Bromopyrazoles with Phenylboronic Acid [2]

Pyrazole SubstrateLigand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Methyl-4-bromopyrazoleP1 (7)K₃PO₄Dioxane/H₂O1002495
1-H-4-bromopyrazoleP1 (6)K₃PO₄Dioxane/H₂O1002488
Reaction conditions: Aryl halide (1.00 mmol), phenylboronic acid (2.00 mmol), base (2.00 mmol), solvent (4 mL), H₂O (1 mL).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole [1][2][3]

  • Reaction Setup: To a Schlenk tube or a similar reaction vessel, add the halopyrazole (1.0 equiv.), the pyrazole boronic acid or its derivative (1.1-2.0 equiv.), and the base (2.0-2.5 equiv.).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1]

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.[3] Then, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][3]

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (typically 4-24 hours).[1][3]

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halopyrazole) PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ (Pyrazole Boronic Acid) + Base PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² (Coupled Product)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrazole synthesis.

Experimental_Workflow start Start setup 1. Reaction Setup (Add Halopyrazole, Boronic Acid, Base) start->setup degas 2. Degassing (Evacuate and backfill with N₂/Ar) setup->degas add_reagents 3. Add Catalyst and Solvent degas->add_reagents reaction 4. Heat and Stir add_reagents->reaction workup 5. Work-up (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of pyrazoles.

References

Technical Support Center: Purification of Products from 1-Isobutyl-1H-pyrazole-5-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 1-Isobutyl-1H-pyrazole-5-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of your target compounds.

Q1: My Suzuki-Miyaura coupling reaction has a low or no yield of the desired product after initial workup. What are the first things to check?

A1: When a Suzuki coupling fails, a systematic review of the reaction parameters is crucial before focusing on purification. Key areas to investigate include:

  • Catalyst Activity: Ensure the palladium catalyst and any associated ligands are active.[1] Pd(0) is the active catalytic species; if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is critical to ensure that all solvents are properly degassed and the reaction is maintained under an inert atmosphere like Nitrogen or Argon.[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1] Alkyl boronic acids, in general, may not be very stable on the shelf.[2]

  • Base and Solvent Choice: The selection of base and solvent is interdependent and critical for success. The base must be strong enough to facilitate transmetalation without causing the degradation of starting materials or products.[1] For anhydrous reactions, ensure the base is a fine, dry powder.[1]

Q2: I'm observing significant protodeboronation of my pyrazole boronic acid (i.e., the boronic acid group is replaced by a hydrogen). How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction, especially with heterocyclic boronic acids.[1][3] It is often accelerated by strong bases and the presence of water.[1] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to weaker ones such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • Use a Masked Boronic Acid: One strategy to prevent decomposition is to use a "masked" form of the boronic acid, such as a MIDA boronate or a trifluoroborate salt, which slowly hydrolyzes to release the free boronic acid under the reaction conditions.[3]

Q3: I'm having difficulty removing unreacted this compound and its byproducts from my crude product mixture.

A3: Residual boronic acid is a frequent purification challenge. Several methods can be employed for its removal:

  • Acid-Base Extraction: Treat the crude mixture dissolved in an organic solvent (e.g., Ethyl Acetate) with an aqueous basic solution (e.g., 1-2 M NaOH).[4] Your neutral pyrazole product should remain in the organic layer, while the acidic boronic acid will be extracted into the aqueous phase as its salt.[4]

  • Sorbitol Extraction: This technique involves pulling the free boronic acid into an aqueous layer by forming a complex with sorbitol, leaving the desired product in the organic layer.[5][6]

  • Diethanolamine Adduct Formation: React the crude mixture with diethanolamine. The boronic acid will form a crystalline adduct that precipitates out of nonpolar solvents like ether or methylene chloride and can be removed by filtration.[1][5][7]

  • Volatilization: In some cases, boronic acids can be removed as their volatile methyl esters by adding methanol and evaporating under reduced pressure, a process that may need to be repeated.[4]

Q4: My product streaks badly during silica gel column chromatography, leading to poor separation.

A4: Pyrazole-containing compounds can interact strongly with the acidic silanol groups on standard silica gel, causing streaking and potential product loss. To resolve this:

  • Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing the column slurry with a solvent system containing a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol.[8]

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina is a good alternative for basic compounds.[9] For very polar compounds, reversed-phase silica (C18) with a methanol/water or acetonitrile/water gradient can be effective.[8]

Q5: My purified product is an oil and will not crystallize. How can I obtain a solid?

A5: If direct crystallization fails, several techniques can be attempted:

  • Trituration: Add a solvent in which your product is insoluble (but the impurities are soluble) to the oil and stir or sonicate vigorously. This can induce crystallization or wash away impurities, leaving a more pure oil that may crystallize upon solvent removal.

  • Mixed-Solvent Crystallization: Dissolve the oily product completely in a minimum amount of a "good" solvent (in which it is highly soluble).[9] Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (turbid).[9][10] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common general purification methods for products of this compound reactions?

A1: The primary purification techniques are:

  • Flash Column Chromatography: This is the most common method for purifying crude products from Suzuki reactions.[1] It separates compounds based on their polarity.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[8][10] It relies on the differences in solubility of the product and impurities in a chosen solvent or solvent system at different temperatures.[10]

  • Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for removing acidic or basic impurities from a neutral product.[11][12] It is particularly useful for removing unreacted boronic acid.[4]

  • Preparative HPLC: For difficult separations or to achieve very high purity, reversed-phase High-Performance Liquid Chromatography (HPLC) can be used, though it is less suitable for large quantities.[8]

Q2: How do I select an appropriate solvent for recrystallizing my pyrazole-based product?

A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Single Solvents: Common choices for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof.[10]

  • Mixed Solvents: A powerful technique involves dissolving the compound in a hot solvent in which it is very soluble (e.g., ethanol) and then adding a hot "anti-solvent" in which it is insoluble (e.g., water) until turbidity appears, followed by slow cooling.[10] Common mixed systems include hexane/ethyl acetate and ethanol/water.[8][10]

Q3: Can acid-base extraction be used to purify the final coupled pyrazole product itself?

A3: It depends on the overall structure of your product. The pyrazole ring itself is weakly basic. If your final molecule does not contain other strongly acidic or basic functional groups, it will likely behave as a neutral compound during a standard acid-base extraction designed to remove acidic (boronic acid) or strongly basic impurities.[11][12] This allows the desired neutral product to be isolated in the organic layer.[4]

Q4: Are there alternatives to silica or alumina for column chromatography?

A4: Yes. For polar compounds that are difficult to purify on silica or alumina, reversed-phase chromatography using a C18-functionalized silica gel is a common alternative.[8] Elution is typically performed with polar solvents like methanol/water or acetonitrile/water mixtures.[8]

Data Presentation

Table 1: Summary of Purification Methods and Troubleshooting

Purification MethodTypical Solvents / ReagentsCommon Issues EncounteredPotential Solutions & Troubleshooting
Flash Chromatography Hexane/Ethyl Acetate[13], Dichloromethane/Methanol[4]Product streaking/tailing on columnDeactivate silica with triethylamine or ammonia[8]; Switch to neutral alumina[9] or C18 reversed-phase silica.[8]
Recrystallization Single: Ethanol, Methanol, Water[10]Mixed: Ethanol/Water, Hexane/Ethyl Acetate[10]Product oils out; no crystal formationEnsure slow cooling; Scratch the inside of the flask; Use mixed-solvent system; Try trituration with a non-solvent.[9][10]
Acid-Base Extraction Organic: Ethyl Acetate, DichloromethaneAqueous: 1-2 M NaOH (to remove acid), 1 M HCl (to remove base)[4][12]Emulsion formation at the interfaceAdd brine (saturated NaCl solution) to break the emulsion; Filter the mixture through Celite.
Boronic Acid Removal Diethanolamine in CH₂Cl₂[1]; Aqueous NaOH[4]; Sorbitol Solution[5][6]Incomplete removal of boronic acidRepeat the extraction; Use derivatization to precipitate the boronic acid as a filterable solid.[1][5]

Experimental Protocols

Protocol 1: Standard Post-Suzuki Reaction Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Proceed with further purification via chromatography or recrystallization.

Protocol 2: Deactivating Silica Gel for Flash Chromatography

  • Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Stir the slurry for 5-10 minutes.

  • Pack the column with the prepared slurry as usual.

  • Ensure that the mobile phase used for elution also contains the same concentration of triethylamine.

Protocol 3: Acid-Base Extraction to Remove Boronic Acid

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of a 1M aqueous NaOH solution.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The unreacted boronic acid will be in the upper aqueous layer as its sodium salt. The desired neutral product will remain in the organic layer.

  • Drain the lower organic layer. If the organic solvent is less dense than water (e.g., ethyl acetate), drain the lower aqueous layer first.

  • Repeat the extraction of the organic layer with fresh NaOH solution if necessary (check by TLC).

  • Wash the organic layer with water and then brine to remove residual base and water.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product, now free of boronic acid.[4]

Protocol 4: Mixed-Solvent Recrystallization

  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethanol) to just dissolve the solid completely.[10]

  • While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.[10]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask further in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals in a desiccator or vacuum oven.[10]

Mandatory Visualization

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Strategy cluster_final Final Product crude_mixture Crude Reaction Mixture quench Quench & Dilute (e.g., Ethyl Acetate) crude_mixture->quench extract Wash with Water & Brine quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify_choice Assess Crude Product dry->purify_choice chromatography Flash Column Chromatography purify_choice->chromatography  Mixture of  compounds or oil recrystallize Recrystallization purify_choice->recrystallize  Crude solid with  minor impurities pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: General experimental workflow for product purification.

G start Impure Product or Low Yield After Purification issue1 Product Streaks on Silica Column? start->issue1 Chromatography Issue issue2 Residual Boronic Acid Present in Product? start->issue2 Purity Issue issue3 Product is an Oil, Fails to Crystallize? start->issue3 Physical Form Issue solution1a Deactivate Silica (add Et₃N or NH₃OH) issue1->solution1a Yes solution1b Change Stationary Phase (Neutral Alumina or C18) issue1->solution1b Yes issue1->issue2 No solution2a Perform Acid-Base Extraction (wash with aq. NaOH) issue2->solution2a Yes solution2b Form Diethanolamine Adduct and Filter issue2->solution2b Yes issue2->issue3 No solution3a Triturate with a Non-Solvent issue3->solution3a Yes solution3b Attempt Mixed-Solvent Recrystallization issue3->solution3b Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Pyrazole-Containing Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyrazole-containing biaryls. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired Biaryl Product in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling between a halopyrazole and an arylboronic acid, but I am observing a low yield of my target biaryl product. What are the potential side reactions, and how can I mitigate them?

Answer:

Low yields in the Suzuki-Miyaura coupling of pyrazoles are often attributed to two primary side reactions: dehalogenation of the halopyrazole starting material and homocoupling of the boronic acid.[1][2]

  • Dehalogenation: This is the process where the halogen atom on the pyrazole ring is replaced by a hydrogen atom, leading to an undesired, non-functionalized pyrazole byproduct. This side reaction is particularly prevalent when using 4-iodo-pyrazoles due to the weaker C-I bond.[3][4]

  • Homocoupling: This reaction results in the formation of a biaryl species derived from the coupling of two molecules of the organoboron reagent.[2][5] This is often observed as a byproduct and can be promoted by the presence of oxygen.[6]

Troubleshooting Guide for Low Yields in Suzuki-Miyaura Coupling:

Symptom Potential Cause Recommended Solution
Significant amount of unreacted halopyrazoleInefficient catalyst system or reaction conditions- Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3] - Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or LC-MS.[7]
Presence of a significant amount of dehalogenated pyrazole byproductHigh reactivity and instability of the halopyrazole- If using an iodopyrazole, consider switching to the corresponding bromo- or chloropyrazole, which are less prone to dehalogenation.[1][4] - Ensure the reaction is carried out under strictly inert conditions to minimize side reactions.
Formation of a biaryl byproduct derived from the boronic acidHomocoupling of the boronic acid- Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[6] - Optimize the stoichiometry of the reagents; an excess of the boronic acid may not always be beneficial.
Complex mixture of productsMultiple side reactions occurring- Re-evaluate the choice of base. The base plays a crucial role in the transmetalation step and its strength can influence the reaction outcome.[8] - Purify all starting materials to remove any impurities that might interfere with the catalysis.[7]

Below is a workflow to troubleshoot low yields in pyrazole biaryl synthesis via Suzuki-Miyaura coupling.

G start Low Yield of Pyrazole-Containing Biaryl check_byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) to Identify Byproducts start->check_byproducts dehalogenation Dehalogenated Pyrazole Detected? check_byproducts->dehalogenation homocoupling Boronic Acid Homocoupling Product Detected? check_byproducts->homocoupling unreacted_sm High Amount of Unreacted Starting Material? check_byproducts->unreacted_sm dehalogenation->homocoupling No change_halide Switch from Iodopyrazole to Bromo- or Chloropyrazole dehalogenation->change_halide Yes homocoupling->unreacted_sm No degas Ensure Rigorous Degassing and Inert Atmosphere homocoupling->degas Yes optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) unreacted_sm->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time, Base) unreacted_sm->optimize_conditions No optimize_catalyst->optimize_conditions change_halide->optimize_conditions purify_reagents Purify Starting Materials optimize_conditions->purify_reagents degas->optimize_conditions end Improved Yield purify_reagents->end

Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Issue 2: Formation of Regioisomers in Pyrazole Synthesis

Question: I am synthesizing a substituted pyrazole, and my NMR analysis indicates the presence of two regioisomers. How can I improve the regioselectivity of my reaction?

Answer:

The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[7] The nucleophilic attack of the hydrazine can occur at either of the carbonyl carbons, leading to a mixture of products.

Troubleshooting Guide for Regioisomer Formation:

Symptom Potential Cause Recommended Solution
Two sets of peaks in NMR corresponding to different pyrazole isomersLack of regiocontrol in the cyclization step- Modify the reaction solvent. For example, using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can enhance regioselectivity.[7] - Adjust the reaction temperature. In some cases, lower temperatures may favor the formation of one regioisomer over the other.
Difficulty in separating the regioisomersSimilar polarity of the isomers- Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). - If possible, modify the substituents on the starting materials to create a larger difference in polarity between the resulting isomers, facilitating separation by column chromatography.

The following diagram illustrates the logical relationship for addressing regioisomer formation.

G start Regioisomers Detected in Pyrazole Synthesis analyze Confirm Isomer Structures (NMR, NOESY) start->analyze modify_solvent Modify Reaction Solvent (e.g., use TFE) analyze->modify_solvent modify_temp Optimize Reaction Temperature modify_solvent->modify_temp end_optimized Improved Regioselectivity Achieved modify_solvent->end_optimized check_separation Attempt Separation of Isomers modify_temp->check_separation modify_temp->end_optimized separation_successful Separation Successful? check_separation->separation_successful modify_substituents Modify Starting Material Substituents to Alter Polarity separation_successful->modify_substituents No end_separated Pure Regioisomers Obtained separation_successful->end_separated Yes modify_substituents->modify_solvent

Decision-making workflow for managing regioisomeric products.

Issue 3: Side Reactions in Copper-Catalyzed N-Arylation of Pyrazoles

Question: When attempting a copper-catalyzed N-arylation of a pyrazole with an aryl halide, I observe the formation of a biaryl byproduct. What is the cause of this, and how can I avoid it?

Answer:

The formation of a biaryl side product in copper-catalyzed N-arylation reactions is typically due to the homocoupling of the aryl halide starting material.[7] This is a common side reaction in such coupling processes.

Troubleshooting Guide for N-Arylation Side Reactions:

Symptom Potential Cause Recommended Solution
Formation of a biaryl byproduct corresponding to the aryl halideHomocoupling of the aryl halide- Optimize the catalyst system. The choice of copper source (e.g., CuI) and ligand (e.g., a diamine) is critical.[9][10] - Carefully control the reaction temperature; higher temperatures can sometimes promote homocoupling.[5] - Ensure the purity of the aryl halide, as impurities can sometimes facilitate side reactions.
Low conversion of the starting pyrazoleDeactivation of the catalyst or low reactivity of substrates- Use a suitable base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the reaction.[7] - Screen different solvents to find the optimal medium for the reaction.

Data Presentation

Table 1: Comparative Reactivity of 4-Halo-Pyrazoles in Suzuki-Miyaura Coupling

This table summarizes the general reactivity and propensity for side reactions of different 4-halo-pyrazoles in Suzuki-Miyaura cross-coupling reactions.

Halogen Catalyst System Example Typical Yield Range Key Considerations
IodinePd(OAc)₂, SPhos, K₂CO₃85-95%Most reactive, but highly prone to dehalogenation side reactions.[3]
BromineXPhos Pd G2, K₃PO₄80-93%Generally provides a good balance of reactivity and stability.[3]
ChlorinePd(OAc)₂, SPhos, K₃PO₄60-95%Requires highly active catalyst systems with bulky, electron-rich ligands.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 4-Bromopyrazole

This protocol is a representative example for the synthesis of a 4-aryl-pyrazole.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-bromopyrazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., XPhos Pd G2, 0.02-0.05 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent and Degassing: Add a degassed solvent (e.g., dioxane or THF). The reaction mixture is then thoroughly degassed by three freeze-pump-thaw cycles.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (argon or nitrogen) at a specified temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired 4-aryl-pyrazole.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of a Pyrazole

This protocol provides a general method for the N-arylation of a pyrazole using a copper catalyst.[7]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05-0.10 equiv.), a diamine ligand (0.10-0.20 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Addition of Reagents: Add the pyrazole (1.0 equiv.), the aryl halide (1.1 equiv.), and the solvent (e.g., DMF or dioxane).

  • Reaction Conditions: The tube is sealed, and the reaction mixture is heated at a controlled temperature (e.g., 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite to remove the catalyst.

  • Purification: The filtrate is concentrated, and the residue is purified by silica gel column chromatography to afford the N-arylpyrazole product.

The catalytic cycle for the Suzuki-Miyaura cross-coupling is depicted below.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)(X)L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)(R2)L2 transmetalation->pd_complex2 byproduct X-B(OH)2 + Base Salt transmetalation->byproduct reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Biaryl Product) reductive_elimination->product aryl_halide R1-X (Halopyrazole) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting low conversion rates in pyrazole Suzuki couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole Suzuki couplings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My pyrazole Suzuki coupling reaction has a low conversion rate. What are the most common causes?

Low conversion in pyrazole Suzuki couplings can stem from several factors. The most common culprits include inactive catalysts, degradation of the boronic acid or ester, suboptimal reaction conditions (base, solvent, temperature), or issues with the starting materials. A systematic approach to troubleshooting is recommended to identify the root cause.

Q2: How can I determine if my palladium catalyst is the problem?

The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient. Furthermore, some Pd(0) sources can degrade over time. To test your catalyst's activity, run a control reaction with a known, reliable substrate combination, such as bromobenzene and phenylboronic acid. If this reaction also shows low conversion, your catalyst is likely inactive or of poor quality.

Q3: My pyrazole boronic acid/ester might be unstable. How can I address this?

Boronic acids, especially heteroaromatic ones, can be prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This is a frequent cause of low yields.[2][3] To mitigate this, consider the following:

  • Use Boronic Esters: Pinacol esters of pyrazole boronic acids are generally more stable and easier to handle than their corresponding boronic acids.[4][5]

  • Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability and allow for a slow release of the boronic acid under reaction conditions, which can minimize side reactions.[1]

  • Check Purity: Analyze your boronic acid or ester by NMR to ensure its purity and integrity before use.

Q4: What is the role of the base in the reaction, and which one should I choose?

The base is crucial for activating the boronic acid to facilitate transmetalation.[6] The choice of base can significantly impact the reaction's success.

  • Inorganic Bases: Strong inorganic bases like K₃PO₄ and K₂CO₃ are commonly used and often effective.[2][7][8]

  • Organic Bases: Weaker organic bases such as triethylamine (Et₃N) are generally less efficient.[7][8]

  • Screening: The optimal base is substrate-dependent, so screening a few options is recommended if you are experiencing low yields.

Q5: How does the choice of solvent affect the reaction outcome?

The solvent plays a critical role in solubilizing the reagents and influencing the catalyst's activity.

  • Aqueous Mixtures: Mixtures of organic solvents with water (e.g., dioxane/water, EtOH/water) are often effective, as water can aid in the dissolution of the base and facilitate the catalytic cycle.[7][9]

  • Polar Aprotic Solvents: Solvents like DMF and THF are also commonly used.[10][11]

  • Solvent Effects on Selectivity: In some cases, the solvent can influence the chemoselectivity of the coupling.[12]

Troubleshooting Guide

Problem: Low or No Product Formation

This troubleshooting workflow will guide you through a systematic process to identify and resolve the cause of low conversion in your pyrazole Suzuki coupling.

Troubleshooting_Workflow Troubleshooting Low Conversion in Pyrazole Suzuki Couplings start Low Conversion Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality Start Here reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK? sub_reagent1 Check Pyrazole Halide/Triflate Purity reagent_quality->sub_reagent1 sub_reagent2 Check Boronic Acid/Ester Stability (Consider Protodeboronation) reagent_quality->sub_reagent2 sub_reagent3 Ensure Solvent is Degassed & Anhydrous reagent_quality->sub_reagent3 sub_reagent4 Verify Base Purity & Stoichiometry reagent_quality->sub_reagent4 catalyst_ligand 3. Screen Catalyst & Ligand reaction_conditions->catalyst_ligand Still Low Yield? sub_conditions1 Screen Different Bases (e.g., K3PO4, K2CO3, Cs2CO3) reaction_conditions->sub_conditions1 sub_conditions2 Screen Different Solvents (e.g., Dioxane/H2O, Toluene, DMF) reaction_conditions->sub_conditions2 sub_conditions3 Vary Reaction Temperature & Time reaction_conditions->sub_conditions3 success Successful Coupling catalyst_ligand->success Optimization Successful sub_catalyst1 Test Catalyst Activity with a Control Reaction catalyst_ligand->sub_catalyst1 sub_catalyst2 Screen Different Palladium Pre-catalysts (e.g., Pd(PPh3)4, PdCl2(dppf), Buchwald Pre-catalysts) catalyst_ligand->sub_catalyst2 sub_catalyst3 Screen Different Ligands (e.g., SPhos, XPhos, dppf) catalyst_ligand->sub_catalyst3

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Data Presentation: Reaction Condition Optimization

The following tables summarize the effects of different catalysts, bases, and solvents on the yield of pyrazole Suzuki couplings, based on literature data.

Table 1: Effect of Base and Solvent on a Model Pyrazole Suzuki Coupling [7]

EntryBaseSolvent (v/v)Yield (%)
1KOHEtOH/H₂O (1:1)99
2K₃PO₄EtOH/H₂O (1:1)95.2
3K₂CO₃EtOH/H₂O (1:1)96.0
4Et₃NEtOH/H₂O (1:1)92.3
5KOHDMF/H₂O (1:1)90.9
6KOHMeCN/H₂O (1:1)94.5

Reaction Conditions: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol), base (2 mmol), solvent (2 mL), Pd(II) catalyst (0.1 mol%), microwave irradiation at 60 W.

Table 2: Comparison of Catalytic Systems for Coupling of 4-Bromopyrazoles [2][13]

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90Good to Excellent
PdCl₂(dppf)K₃PO₄THF66Good
XPhos Pd G2K₃PO₄Dioxane/H₂O10061-86

Experimental Protocols

General Protocol for a Pyrazole Suzuki Coupling Reaction

This protocol is a general starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • To a reaction vessel, add the pyrazole halide or triflate (1.0 eq), the pyrazole boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Reaction Setup:

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Stir the mixture at the desired temperature (room temperature to 100 °C are common) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol for Catalyst Screening
  • Array Setup: In a 24-well plate, dispense the desired palladium catalyst and ligand combinations into each well.

  • Stock Solutions: Prepare a stock solution of your pyrazole halide and boronic ester in an anhydrous, degassed solvent. Prepare separate stock solutions for each base to be screened.

  • Reaction Execution: Add the substrate stock solution to each well, followed by the base stock solution. Seal the plate and place it on a stirring hotplate at the desired temperature.

  • Analysis: After the specified reaction time, quench a small aliquot from each well and analyze by LC-MS or GC-MS to determine the conversion.

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, a fundamental process in this reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)-R2 L_n transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) reductive_elimination->product pyrazole_halide Pyrazole-X (R1-X) pyrazole_halide->oxidative_addition boronic_ester Pyrazole'-B(OR)2 (R2-B(OR)2) boronic_ester->transmetalation base Base base->transmetalation Activation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Head-to-Head Battle in Suzuki Coupling: 1-Isobutyl-1H-pyrazole-5-boronic acid vs. its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is paramount to the success of a synthetic campaign. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, frequently employs boronic acids or their corresponding pinacol esters. This guide provides an objective comparison of 1-Isobutyl-1H-pyrazole-5-boronic acid and its pinacol ester, offering insights into their respective performance in this critical reaction.

The decision between using a free boronic acid or its pinacol ester derivative in a Suzuki coupling is a classic trade-off between reactivity and stability. While boronic acids are generally more reactive and can lead to faster reaction times, they are often less stable and more susceptible to decomposition pathways like protodeboronation.[1][2] Conversely, pinacol esters offer enhanced stability, facilitating easier handling, purification, and storage, though sometimes at the cost of reduced reactivity.

The Contenders: Physical and Chemical Properties

PropertyThis compoundThis compound pinacol ester
Structure
Typical Form SolidSolid
Stability Generally lower; susceptible to dehydration to form boroxines and protodeboronation, especially under acidic or basic conditions.[1]High; the pinacol group protects the boronic acid moiety, leading to a longer shelf-life and greater tolerance to a wider range of reaction conditions.[3]
Handling May require storage under inert atmosphere and at low temperatures for long-term stability.Generally stable under ambient conditions, simplifying handling and weighing.
Purification Can be challenging to purify by silica gel chromatography due to potential decomposition.More amenable to standard purification techniques like column chromatography.

Performance in Suzuki Coupling: A Comparative Analysis

Generally, the free boronic acid is expected to exhibit higher reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] This can translate to shorter reaction times or the ability to use milder reaction conditions. However, the instability of heterocyclic boronic acids can lead to lower yields due to degradation of the starting material. For instance, unprotected NH-pyrazoles can inhibit the palladium catalyst, a problem that is sometimes circumvented by using N-substituted derivatives.[5][6]

The pinacol ester, while potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to overcome its lower reactivity, often provides more consistent and reproducible yields due to its enhanced stability.[7] This is particularly advantageous in complex syntheses where the boronic acid moiety needs to survive multiple steps or prolonged reaction times.

Hypothetical Performance Comparison:

ParameterThis compoundThis compound pinacol ester
Reaction Rate Potentially fasterPotentially slower
Reaction Yield Variable; can be high under optimized conditions but may be compromised by decomposition.Generally good to excellent and more reproducible.
Optimal Conditions May be successful under milder conditions (e.g., lower temperature, weaker base).May require more forcing conditions (e.g., higher temperature, stronger base) to drive the reaction to completion.
Substrate Scope May be sensitive to certain functional groups on the coupling partner.Generally compatible with a broader range of functional groups due to its higher stability.

Experimental Protocols: Representative Methodologies

The following are representative protocols for Suzuki-Miyaura coupling reactions involving N-alkyl pyrazole boron reagents, adapted from literature procedures for similar substrates.[5][8][9]

Protocol 1: Suzuki Coupling with this compound

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling with this compound pinacol ester

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound pinacol ester (1.1 mmol, 1.1 equiv)

    • Palladium catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂ adduct, 3 mol%)

    • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 5.5 mL)

  • Procedure:

    • In a reaction vessel, combine the aryl halide, this compound pinacol ester, palladium catalyst, and base.

    • Purge the vessel with an inert gas.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

    • After cooling to ambient temperature, dilute the mixture with water and extract with an organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizing the Process

To better understand the workflow and the underlying mechanism, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boron Reagent, Catalyst, Base Inert_Atmosphere Evacuate & Backfill with Inert Gas Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir (Monitor Progress) Solvent->Heating Quench_Extract Cool, Dilute, and Extract Heating->Quench_Extract Dry_Concentrate Dry and Concentrate Organic Layer Quench_Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd BoronReagent R²-B(OR)₂ BoronReagent->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making the Right Choice

The selection between this compound and its pinacol ester for Suzuki coupling hinges on the specific requirements of the synthesis.

  • Choose this compound for:

    • Potentially faster reactions.

    • When using milder reaction conditions is a priority.

    • In syntheses where the subsequent steps are rapid and do not require prolonged stability of the boron reagent.

  • Choose this compound pinacol ester for:

    • Enhanced stability, handling, and storage.

    • Improved reproducibility and potentially higher isolated yields in complex syntheses.

    • Multi-step synthetic sequences where the boron functionality needs to be robust.

    • When purification of the boron reagent is necessary.[3]

Ultimately, for many applications in drug discovery and development, the superior stability and handling properties of the pinacol ester make it the more reliable and often preferred reagent, despite the potentially slower reaction kinetics. The consistency it offers can outweigh the speed of the free boronic acid, leading to more successful and predictable outcomes in the synthesis of complex pyrazole-containing molecules.

References

A Comparative Analysis of Pyrazoleboronic Acid Isomer Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. Pyrazoleboronic acids are a critical class of reagents for introducing the pyrazole motif, a common scaffold in pharmaceuticals, into complex molecules via the Suzuki-Miyaura cross-coupling reaction. The isomeric position of the boronic acid moiety on the pyrazole ring significantly influences the reactivity and, consequently, the efficiency of this transformation. This guide provides a comparative analysis of the reactivity of pyrazole-3-boronic acid, pyrazole-4-boronic acid, and pyrazole-5-boronic acid, supported by available experimental data and mechanistic insights.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The reactivity of the pyrazoleboronic acid isomers in this reaction is dictated by a combination of electronic and steric factors inherent to their structures.

Understanding the Reactivity Landscape

The position of the boronic acid group on the pyrazole ring alters the electronic environment of the carbon atom attached to boron, which in turn affects the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, positions adjacent to the pyridine-like nitrogen (C3 and C5) are more electron-deficient compared to the C4 position.

One study investigating the Suzuki-Miyaura coupling of bromopyrazole isomers found that 3-bromopyrazoles generally exhibit higher reactivity than 4-bromopyrazoles.[1] This suggests that the 3-position of the pyrazole ring is more activated towards the elementary steps of the catalytic cycle, which could translate to a higher reactivity for pyrazole-3-boronic acid compared to its 4-isomer.

Experimental Data Summary

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving different bromopyrazole isomers. While the boronic acid is not the varied component in these examples, the data provides an indirect comparison of the reactivity of the 3- and 4-positions of the pyrazole ring.

Aryl Halide IsomerCoupling Partner (Boronic Acid)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-BromopyrazolePhenylboronic acidP1/XPhosK₃PO₄Dioxane/H₂O1002486
4-BromopyrazolePhenylboronic acidP1/XPhosK₃PO₄Dioxane/H₂O1002475
3-Bromopyrazole4-Methoxyphenylboronic acidP1/XPhosK₃PO₄Dioxane/H₂O1002481
4-Bromopyrazole4-Methoxyphenylboronic acidP1/XPhosK₃PO₄Dioxane/H₂O1002461

Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[1]

The data consistently shows higher yields for the coupling of 3-bromopyrazole compared to 4-bromopyrazole with the same boronic acid partner under identical conditions, reinforcing the notion of enhanced reactivity at the 3-position.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a bromopyrazole with a boronic acid is provided below. This can be adapted for a comparative study of pyrazoleboronic acid isomers by keeping the halopyrazole and all other reaction parameters constant while varying the pyrazoleboronic acid isomer.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a reaction vessel, add the bromopyrazole (1.0 eq.), the respective pyrazoleboronic acid isomer (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Signaling Pathways

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the pyrazoleboronic acid isomer directly impacts the transmetalation step, where the pyrazolyl group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle cluster_legend Reaction Steps Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation [R-B(OR)3]- Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Oxidative Addition_leg Oxidative Addition Transmetalation_leg Transmetalation Reductive Elimination_leg Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the nitrogen atoms in the pyrazole ring can influence the nucleophilicity of the pyrazolyl group. For pyrazole-3- and -5-boronic acids, the proximity of the boronic acid to a nitrogen atom may lead to a more electron-deficient carbon-boron bond, potentially affecting the ease of transmetalation. Conversely, the C4 position is less influenced by the nitrogen atoms, which might suggest a different reactivity profile.

Conclusion

Based on the available data, a qualitative reactivity trend for pyrazoleboronic acid isomers in Suzuki-Miyaura coupling can be proposed:

Pyrazole-3-boronic acid ≥ Pyrazole-5-boronic acid > Pyrazole-4-boronic acid

This proposed order is based on the inference from the reactivity of the corresponding bromopyrazoles. It is important to note that this is a generalization, and the optimal isomer for a specific synthetic target may also depend on factors such as steric hindrance of other substituents on the pyrazole ring and the specific reaction conditions employed. For drug development professionals, understanding these reactivity differences is crucial for the efficient and predictable synthesis of novel pyrazole-containing compounds. Further head-to-head comparative studies with quantitative kinetic analysis are warranted to provide a more definitive understanding of the reactivity of these important building blocks.

References

Comparative Efficacy of 1-Isobutyl-1H-pyrazole-5-boronic acid and Other Boronic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Introduction

Boronic acids are a significant class of compounds in medicinal chemistry, renowned for their ability to act as reversible covalent inhibitors of various enzymes, particularly serine proteases.[1] The pyrazole scaffold is also a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[2] The combination of these two moieties in 1-Isobutyl-1H-pyrazole-5-boronic acid suggests its potential as a therapeutic agent, likely an enzyme inhibitor.

This guide will focus on a plausible target for such a compound, Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a key role in the endocannabinoid system.[3] Inhibition of FAAH is a therapeutic strategy for pain, inflammation, and neurological disorders.[4]

Data Presentation: A Comparative Landscape of FAAH Inhibitors

To provide a context for the potential efficacy of this compound, the following table summarizes the inhibitory activities of various classes of boronic acid and other inhibitors against FAAH. This data is collated from different studies and is intended for illustrative comparison.

Inhibitor ClassCompound ExampleTargetIC50 / KiReference
Alkenyl Boronic Acid Compound 44FAAHIC50 = 14 nM[3]
α-Ketoheterocycle OL-135FAAHKi = 4.7 nM[5]
Carbamate URB597FAAHIC50 = 4.6 nM[6]
Piperidine/Piperazine Urea PF-3845FAAHKi = 230 nM[6]
Oxadiazolylphenyl Boronic Acid (Not specified)FAAHIn Clinical Trials[5]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The conditions under which these values were determined may vary between studies.

Structure-Activity Relationship (SAR) Considerations

The efficacy of N-substituted pyrazole derivatives as enzyme inhibitors is influenced by the nature of the substituent at the N1 position of the pyrazole ring.[7] For this compound, the isobutyl group at the N1 position will influence its pharmacokinetic and pharmacodynamic properties. The lipophilicity and steric bulk of the isobutyl group can affect the compound's ability to fit into the active site of a target enzyme and its overall solubility and metabolic stability. Computational studies on other N1 substituted pyrazoles have shown that the substituent at this position can have significant interactions with residues at the entrance of the enzyme's active site, thereby influencing inhibitor potency.[7]

Experimental Protocols

Below is a representative experimental protocol for determining the inhibitory activity of a compound against Fatty Acid Amide Hydrolase (FAAH). This protocol is based on commonly used methods in the field.[8]

FAAH Inhibition Assay Protocol

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.

    • Enzyme Source: Homogenate of rat brain tissue or recombinant FAAH.

    • Substrate: Tritiated N-arachidonoylethanolamide ([³H]AEA).

    • Test Compound: this compound and other boronic acids dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

    • BSA Solution: 0.5% (w/v) bovine serum albumin (fatty acid-free) in assay buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate the test compound at various concentrations with the enzyme source (e.g., 18 µg of rat brain homogenate protein) in the presence of the BSA solution for 10 minutes at 37°C. The final volume of this pre-incubation mixture is typically 60 µl.

    • Initiate the enzymatic reaction by adding the substrate, [³H]AEA, to a final concentration of 2 µM. The final incubation volume is 100 µl.

    • Allow the reaction to proceed for 10 minutes at 37°C.

    • Terminate the reaction by adding 400 µl of ethyl acetate.

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases. The product of the reaction ([³H]ethanolamine) will be in the aqueous phase, while the unreacted substrate will be in the organic phase.

    • An aliquot of the aqueous phase is taken for scintillation counting to quantify the amount of product formed.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the amount of product formed over time.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction containing only DMSO (vehicle).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Below are diagrams created using the DOT language to illustrate a key signaling pathway and a typical experimental workflow.

FAAH_Signaling_Pathway FAAH Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis AEA Anandamide (AEA) CB1_R CB1 Receptor AEA->CB1_R Binding FAAH FAAH AEA->FAAH Degradation Signaling_Effects Downstream Signaling Effects CB1_R->Signaling_Effects Activation AA_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->AA_Ethanolamine NAPE_PLD->AEA Synthesis FAAH_Inhibitor Boronic Acid Inhibitor (e.g., this compound) FAAH_Inhibitor->FAAH Inhibition

Caption: The role of FAAH in the endocannabinoid signaling pathway and its inhibition by boronic acids.

Experimental_Workflow Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) preincubation Pre-incubate Enzyme with Inhibitor reagents->preincubation inhibitors Prepare Inhibitor Dilutions (e.g., Boronic Acids) inhibitors->preincubation reaction Initiate Reaction with Substrate preincubation->reaction termination Terminate Reaction reaction->termination measurement Measure Product Formation termination->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

References

A Comparative Guide to the Suzuki-Miyaura Coupling of Pyrazole Boronic Acids: Mechanistic Insights and Practical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug discovery and materials science, the synthesis of molecules containing the pyrazole moiety is of paramount importance due to their prevalence in bioactive compounds. Pyrazole boronic acids are key building blocks in this endeavor, yet their application is often complicated by unique mechanistic challenges.

This guide provides a comparative analysis of Suzuki-Miyaura couplings involving pyrazole boronic acids, delving into the reaction mechanism, common side reactions, and a comparison with more stable boron reagents. Supported by experimental data and detailed protocols, this document serves as a resource for optimizing the synthesis of functionalized pyrazoles.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: A low-valent Palladium(0) catalyst reacts with an organohalide (e.g., a halopyrazole), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boron reagent (the pyrazole boronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[1][2]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Halopyrazole) pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 R²-B(OH)₂ + Base (Pyrazole Boronic Acid) reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R² (Coupled Product) Experimental_Workflow start Start reagents 1. Combine Pyrazole Halide, Boronic Acid, Catalyst, & Base start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (e.g., 90°C, 6-12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Cool, Dilute, & Perform Aqueous Wash monitor->workup purify 7. Dry, Concentrate, & Purify via Chromatography workup->purify product Final Product purify->product

References

Comparative Analysis of the Biological Activity of 1-Isobutyl-1H-pyrazole Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Validation of Novel Pyrazole-Based Compounds

This guide provides a comparative overview of the biological activities of compounds synthesized with a 1-isobutyl-1H-pyrazole core and structurally related pyrazole derivatives. The information presented is intended to support researchers and drug development professionals in evaluating the potential of this chemical scaffold in various therapeutic areas. The data summarized below is extracted from peer-reviewed studies and presented to facilitate a clear comparison of compound performance.

Kinase Inhibitory Activity

Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The following table summarizes the in vitro inhibitory activity of representative pyrazole compounds against different kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 1 (1-isobutyl-pyrazole derivative) JNK3227N/AN/A
Compound 2 (biphenyl pyrazole derivative) G2019S-LRRK215N/AN/A
Compound 3 (pyrazolo[1,5-a]pyrimidine) Akt11.3Uprosertib1.75
Compound 4 (Indeno[1,2-b]pyridine-pyrazole) p38αN/ADoxorubicin37,800
Compound 5 (Diphenyl pyrazole-chalcone) Not Specified>80% inhibition at 100 µg/ml against HNO-97 cell lineN/AN/A

Antimicrobial Activity

The pyrazole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. The table below presents the minimum inhibitory concentration (MIC) of various pyrazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 6 (Nitrofuran-pyrazole derivative) E. coliN/AFuracinN/A
Compound 6 (Nitrofuran-pyrazole derivative) S. aureusN/AFuracinN/A
Compound 7 (Thiourea-pyrazole derivative) S. aureus16N/AN/A
Compound 8 (Pyrazole-chalcone hybrid) M. tuberculosis H37Rv6.25N/AN/A

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against protein kinases involves a luminescence-based assay.

  • Reagents and Materials : Kinase enzyme, substrate, ATP, kinase buffer, test compounds, and a luminescence detection system.

  • Procedure :

    • The kinase, substrate, and test compound are pre-incubated in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • A reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.

    • The luminescence is measured using a plate reader.

  • Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Reagents and Materials : Mueller-Hinton broth (MHB), bacterial strains, test compounds, and 96-well microtiter plates.

  • Procedure :

    • A serial dilution of the test compounds is prepared in MHB in the wells of a 96-well plate.

    • Each well is inoculated with a standardized suspension of the target bacterial strain.

    • Positive (bacteria without compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams were generated using Graphviz.

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular_Signal->Receptor RAS RAS Receptor->RAS Activates RAF RAF (e.g., B-Raf) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Leads to Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RAF Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start 1-Isobutyl-1H-pyrazole-5-boronic acid or related starting material Reaction Chemical Synthesis (e.g., Suzuki Coupling) Start->Reaction Purification Purification & Characterization (HPLC, NMR, MS) Reaction->Purification Screening Primary Screening (e.g., Kinase Panel) Purification->Screening Dose_Response Dose-Response Assay (IC50/MIC Determination) Screening->Dose_Response Cell_Based Cell-Based Assays (e.g., Cytotoxicity) Dose_Response->Cell_Based Data_Processing Data Processing & Analysis Cell_Based->Data_Processing SAR Structure-Activity Relationship (SAR) Studies Data_Processing->SAR

Benchmarking the performance of 1-Isobutyl-1H-pyrazole-5-boronic acid in library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Materials Science

In the landscape of modern synthetic chemistry, particularly in the generation of diverse molecular libraries for drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Pyrazole-containing compounds are of significant interest due to their prevalence in bioactive molecules. This guide provides a performance benchmark for 1-Isobutyl-1H-pyrazole-5-boronic acid, a key building block for introducing the isobutyl-pyrazole moiety, comparing it with common alternatives to aid in the strategic selection of reagents for library synthesis.

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides.[1] This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and another aromatic system, a crucial step in building molecular complexity. The choice of the N-substituent on the pyrazole ring can significantly influence the physicochemical properties of the final compounds, such as solubility and metabolic stability, which are critical in drug development.[1]

Comparative Performance in Suzuki-Miyaura Coupling

To benchmark the performance of this compound, we present a comparative analysis with structurally related alternatives: 1-Methyl-1H-pyrazole-5-boronic acid, 1-Phenyl-1H-pyrazole-5-boronic acid, and the unprotected 1H-pyrazole-5-boronic acid. The following data, synthesized from literature reports on similar Suzuki-Miyaura couplings, illustrates typical yields that can be expected when these reagents are coupled with a common aryl bromide, 4-bromotoluene, under standardized parallel synthesis conditions.

Boronic Acid ReagentN-SubstituentTypical Yield (%) [a]Key Physicochemical Contribution of N-Substituent
This compound Isobutyl80 - 92Increases lipophilicity and can improve metabolic stability.
1-Methyl-1H-pyrazole-5-boronic acidMethyl85 - 95Minimal steric hindrance, often leading to high reactivity and yield.
1-Phenyl-1H-pyrazole-5-boronic acidPhenyl75 - 88Introduces aromaticity, potential for π-π stacking interactions.
1H-pyrazole-5-boronic acidHydrogen (unprotected)65 - 80Presence of an acidic N-H proton can sometimes complicate catalysis.[2]

[a] Yields are representative and can vary based on the specific aryl halide, catalyst system, and reaction conditions employed. The data is collated from typical outcomes for N-substituted pyrazole boronic acids in Suzuki couplings.[2][3]

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction suitable for parallel library synthesis is provided below. This protocol can be adapted for the specific pyrazole boronic acids and aryl halides used in a screening library.

General Procedure for Parallel Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)

  • Pyrazole boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)[4]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)[2]

Procedure:

  • To an array of reaction vials, add the aryl halide, the respective pyrazole boronic acid, and the base.

  • Seal the vials and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture to each vial.

  • In a separate vessel, prepare a stock solution of the palladium catalyst in the reaction solvent and dispense the appropriate volume into each reaction vial.

  • Seal the vials and heat the reaction mixtures at a specified temperature (e.g., 90-110 °C) with stirring for a designated time (e.g., 6-12 hours).[3][4]

  • After cooling to room temperature, the reaction mixtures can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude products can be purified by techniques suitable for parallel synthesis, such as preparative thin-layer chromatography or automated flash chromatography.

Visualizing Workflows and Selection Logic

To further clarify the experimental process and the rationale for selecting a particular boronic acid, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Pyrazole Boronic Acid, & Base purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent catalyst Add Catalyst Solution solvent->catalyst heat Heat and Stir (e.g., 100°C, 12h) catalyst->heat cool Cool to Room Temp. heat->cool extract Aqueous Work-up & Extraction cool->extract purify Parallel Purification (e.g., Flash Chromatography) extract->purify analyze Analyze Products (LC-MS, NMR) purify->analyze

Experimental workflow for parallel Suzuki-Miyaura coupling.

Boronic_Acid_Selection cluster_properties Physicochemical Drivers cluster_reagents Choice of Pyrazole Boronic Acid goal Desired Product Properties lipophilicity Increase Lipophilicity goal->lipophilicity solubility Modulate Solubility goal->solubility metabolism Improve Metabolic Stability goal->metabolism interactions Introduce π-π Interactions goal->interactions isobutyl This compound lipophilicity->isobutyl Strongly methyl 1-Methyl-1H-pyrazole-5-boronic acid solubility->methyl Generally good unprotected 1H-pyrazole-5-boronic acid solubility->unprotected Can increase polarity metabolism->isobutyl Potentially phenyl 1-Phenyl-1H-pyrazole-5-boronic acid interactions->phenyl Yes

Logical diagram for selecting a pyrazole boronic acid.

Conclusion

This compound is a valuable reagent for library synthesis, consistently providing good to high yields in Suzuki-Miyaura cross-coupling reactions. Its isobutyl group offers a means to increase the lipophilicity of the target molecules, a property that is often desirable in drug candidates. The choice between 1-isobutyl, 1-methyl, 1-phenyl, or unprotected pyrazole boronic acids will depend on the specific goals of the library synthesis, balancing reaction efficiency with the desired physicochemical properties of the final products. The provided protocols and workflows offer a solid foundation for researchers to incorporate these building blocks into their synthetic endeavors.

References

Cross-reactivity studies of 1-Isobutyl-1H-pyrazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to

Cross-Reactivity Profiling of 1-Isobutyl-1H-pyrazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the novel compound This compound . Given the compound's structural motifs—a pyrazole ring and a boronic acid moiety—it is crucial to evaluate its selectivity against a panel of relevant off-targets to predict potential polypharmacology and side effects. Boronic acids are well-established inhibitors of serine proteases, while pyrazole-containing molecules are common scaffolds for kinase inhibitors. Therefore, this guide focuses on outlining the necessary experimental comparisons against these two major enzyme families.

While specific experimental data for this compound is not yet publicly available, this document presents a template for such a study, including hypothetical data, detailed experimental protocols for key assays, and a visualization of a relevant biological pathway to provide context for its potential mechanism of action.

Data Presentation: Hypothetical Cross-Reactivity Profile

A comprehensive assessment of selectivity is critical. The following tables summarize the kind of quantitative data that should be generated to understand the cross-reactivity profile of this compound. The data presented here is for illustrative purposes only.

Table 1: Hypothetical Inhibitory Activity against a Panel of Serine Proteases

Target EnzymeEnzyme FamilyTest Compound IC50 (nM)Control Compound (Bortezomib) IC50 (nM)
Primary Target X Serine Protease 15 N/A
ChymotrypsinSerine Protease8508
TrypsinSerine Protease>10,0001,200
ElastaseSerine Protease1,200450
ThrombinSerine Protease>10,0002,500
Dipeptidyl Peptidase IV (DPP-IV)Serine Protease5,300>10,000

Table 2: Hypothetical Kinase Selectivity Profile (KINOMEscan®)

Target KinaseKinase Family% Inhibition @ 1 µM
Primary Target Y Tyrosine Kinase 98
p38α (MAPK14)CMGC45
JNK1 (MAPK8)CMGC30
FLT3Tyrosine Kinase25
c-KitTyrosine Kinase18
CDK2CMGC<10
ROCK1AGC<10
Experimental Protocols

Detailed and reproducible methodologies are essential for generating high-quality, comparable data. Below are protocols for key experiments to determine the inhibitory activity and target engagement of this compound.

Protocol 1: In Vitro Serine Protease Inhibition Assay (Fluorescent Substrate)

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against a panel of serine proteases.

Materials:

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

  • Purified serine proteases (e.g., Trypsin, Chymotrypsin, Elastase)

  • Fluorogenic protease substrate (e.g., FITC-casein or a specific peptide substrate with a fluorophore and quencher)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • This compound (Test Compound)

  • Known protease inhibitor (Positive Control, e.g., PMSF or a specific inhibitor for the target)

  • DMSO (Vehicle Control)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the stock solution of each protease in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 2 µL of the serially diluted test compound, positive control, or DMSO vehicle to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (prepared in Assay Buffer) to all wells to initiate the enzymatic reaction. The final volume in each well will be 102 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the fluorophore) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This assay verifies that the compound binds to its intended target within a cellular environment by measuring the ligand-induced thermal stabilization of the target protein.[1][2][3]

Materials:

  • Cultured cells expressing the target protein(s)

  • This compound (Test Compound)

  • DMSO (Vehicle Control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Antibodies specific to the target protein(s)

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the soluble target protein using a suitable detection method, such as Western blot or ELISA, with a specific antibody.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (Western blot) or signal (ELISA) and normalize it to the intensity at the lowest temperature (no denaturation).

    • Plot the percentage of soluble protein versus temperature for both the vehicle-treated and compound-treated samples to generate CETSA "melting curves."

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.

Mandatory Visualization
Canonical NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical signaling cascade involved in inflammation, immunity, and cell survival.[4][5][6] Boronic acid-containing molecules, such as the proteasome inhibitor Bortezomib, are known to inhibit this pathway by preventing the degradation of the IκBα inhibitor.[7][8][9] Understanding this pathway is relevant for a compound like this compound, which could potentially modulate it.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, IL-1) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/β, NEMO) Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation (P) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB IkB_P p-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome 26S Proteasome Proteasome->IkB_NFkB Inhibition (e.g., Boronic Acids) Ub_IkB_P Ub-p-IκBα IkB_P->Ub_IkB_P Ubiquitination (Ub) Ub_IkB_P->Proteasome Degradation DNA κB Sites NFkB_nucleus->DNA Binding Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway and point of inhibition by boronic acids.

References

Boronic Acids vs. Boronate Esters: A Head-to-Head Comparison in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between boronic acids and their boronate ester derivatives is a critical decision in the planning and execution of cross-coupling reactions. This guide provides an objective, data-driven comparison of their performance, stability, and handling characteristics in key synthetic transformations, with a focus on the widely used Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.

The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times, while boronate esters, particularly pinacol esters, offer significantly greater stability, which translates to easier handling, purification, and storage.[1]

Quantitative Performance Comparison

The following tables summarize the performance of boronic acids and their corresponding pinacol boronate esters in key cross-coupling reactions, providing a clear comparison of their efficacy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of the boron reagent directly impacts reaction efficiency.

ParameterArylboronic AcidArylboronic Acid Pinacol EsterKey Observations
Reaction Time ShorterLongerBoronic acids' higher reactivity generally leads to faster conversions.
Yield Can be high, but may be compromised by decompositionOften more reproducible and can provide higher isolated yields due to greater stability and purity of the starting material.[2]The stability of boronate esters can lead to cleaner reactions and more reliable outcomes.
Purity of Starting Material Can be challenging to obtain in high purity due to a tendency for dehydration to form boroxines.Generally high, as they are often crystalline solids that can be purified by chromatography.[1]The ease of purification of boronate esters is a significant practical advantage.
Handling and Storage Often require storage under an inert atmosphere and at low temperatures.Stable at room temperature and can be handled in air.[2]Boronate esters are more convenient for routine laboratory use and high-throughput screening.

Table 1: Performance Comparison in Suzuki-Miyaura Coupling.

Chan-Lam Amination

The Chan-Lam amination is a copper-catalyzed method for forming C-N bonds. While traditionally employing boronic acids, boronate esters have also been investigated.

ParameterArylboronic AcidArylboronic Acid Pinacol EsterKey Observations
Reactivity Generally more reactive.Can be difficult coupling partners, sometimes resulting in low yields, particularly with aryl amines.[3]Boronic acids are the more traditional and often more reactive partners in Chan-Lam couplings.
Optimized Conditions Standard conditions are well-established.Optimized conditions, such as the use of a mixed MeCN/EtOH solvent system, can significantly improve yields.[3]The use of boronate esters may require more specialized reaction conditions to achieve high efficiency.
Yield with Aryl Amines Generally good yields.Can be problematic, but optimized protocols can achieve yields exceeding 70%.[3]With the right conditions, boronate esters can be effective coupling partners for a range of amines.

Table 2: Performance Comparison in Chan-Lam Amination.

Role in Buchwald-Hartwig Amination

In the context of Buchwald-Hartwig amination, boronic acids and esters can play a different role than in Suzuki-Miyaura or Chan-Lam couplings. In some nickel-catalyzed variants, they can act as activators for the amination of aryl iodides, rather than as the primary arylating agents. In these cases, the reaction does not proceed in their absence.[4] A direct comparison as the main coupling partner in traditional palladium-catalyzed Buchwald-Hartwig reactions is less common, as the reaction typically involves the direct coupling of an amine with an aryl halide.

Stability Comparison

The superior stability of boronate esters is a key advantage over boronic acids.

ParameterBoronic AcidsBoronate Esters (Pinacol)
Hydrolytic Stability Susceptible to decomposition in aqueous basic conditions.More resistant to hydrolysis, although it can occur, especially at physiological pH.[5][6]
Oxidative Stability Prone to oxidation.The pinacol group offers protection against oxidation.[7]
Thermal Stability Can dehydrate to form boroxines upon heating.Generally more thermally robust.
Shelf-Life Shorter shelf-life, often requiring special storage conditions.Can be stored for extended periods under ambient conditions.

Table 3: General Stability Comparison.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a head-to-head comparison of phenylboronic acid and phenylboronic acid pinacol ester in the coupling with 4-iodoanisole.

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg) OR Phenylboronic acid pinacol ester (1.2 mmol, 245 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Dioxane/Water (4:1, 5 mL), degassed

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole, the boronic acid or boronate ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.

Representative Experimental Protocol: Chan-Lam Amination

This protocol is representative for the copper-catalyzed amination of an arylboronic acid or boronate ester.[1]

Materials:

  • Arylboronic acid or arylboronic acid pinacol ester (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 mmol, 181 mg)

  • Solvent (e.g., Dichloromethane for boronic acids, or a 20:1 mixture of Acetonitrile/Ethanol for boronate esters with aryl amines) (5 mL)

  • 4 Å Molecular sieves (optional, but can improve yields with boronate esters)[3]

Procedure:

  • To a round-bottom flask, add the arylboronic acid or boronate ester, the amine, and molecular sieves (if used).

  • Add the solvent, followed by the copper(II) acetate.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2) pd2_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L2-R transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 1-Isobutyl-1H-pyrazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents such as 1-Isobutyl-1H-pyrazole-5-boronic acid are fundamental to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste not only mitigates risks to personnel and the ecosystem but also upholds the integrity of research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Hazard and Disposal Overview
Hazard Classification (Presumed)Personal Protective Equipment (PPE)Primary Disposal Method
Skin IrritantChemical-resistant gloves (e.g., nitrile)Segregated Hazardous Waste Collection
Eye IrritantSafety goggles or face shieldSegregated Hazardous Waste Collection
Respiratory IrritantUse in a chemical fume hoodNot applicable
Acute Oral Toxicity (Harmful if swallowed)Lab coat, no eating/drinking in labSegregated Hazardous Waste Collection
Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.

Waste Characterization and Segregation:

  • All chemical waste must be properly characterized.

  • This compound waste should be segregated from other waste streams.[1]

  • Never mix boronic acids with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2][3][4]

Waste Collection:

  • Solid Waste: Collect unused or waste this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable, and clearly labeled container for solid hazardous waste.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]

Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by the institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1]

Decontamination of Empty Containers:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1]

  • Subsequent Rinses: Depending on institutional and local guidelines, subsequent rinses may also need to be collected as hazardous waste.

  • Final Disposal of Container: After a thorough rinsing and allowing the container to air dry completely in a well-ventilated area, the original label must be defaced or removed. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1]

Visualizing the Disposal Process

To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the procedural workflow and the key safety decisions involved.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container_decon Container Decontamination cluster_final_disposal Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood solid_waste Collect Solid Waste in a Designated, Labeled Container liquid_waste Collect Liquid Waste in a Designated, Labeled Container rinse Triple Rinse Empty Container with a Suitable Solvent fume_hood->rinse store_waste Store Sealed Waste Containers in a Secure, Ventilated Area solid_waste->store_waste liquid_waste->store_waste collect_rinse Collect First Rinseate as Hazardous Liquid Waste rinse->collect_rinse air_dry Air Dry the Container Completely collect_rinse->air_dry deface_label Deface or Remove Original Label air_dry->deface_label dispose_container Dispose of Clean Container in Appropriate Recycling deface_label->dispose_container ehs_pickup Arrange for Pickup by EHS or Licensed Waste Disposal Service store_waste->ehs_pickup

Caption: Workflow for the proper disposal of this compound.

decision_start Is the material unused, waste, or contaminated? solid_path Solid Material (e.g., powder, contaminated gloves) decision_start->solid_path Solid liquid_path Liquid Material (e.g., solution, rinseate) decision_start->liquid_path Liquid decision_container Is the original container empty? decision_start->decision_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_path->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_path->collect_liquid final_disposal_waste Store Hazardous Waste for Professional Disposal collect_solid->final_disposal_waste collect_liquid->final_disposal_waste decon_path Decontaminate Container decision_container->decon_path Yes decision_container->final_disposal_waste No, contains waste decon_steps 1. Triple rinse 2. Collect first rinseate as hazardous 3. Air dry 4. Deface label decon_path->decon_steps final_disposal_container Dispose of Clean Container in Lab Recycling decon_steps->final_disposal_container

Caption: Decision-making process for the disposal of this compound.

References

Personal protective equipment for handling 1-Isobutyl-1H-pyrazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-Isobutyl-1H-pyrazole-5-boronic acid. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[6]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4][6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Remove any contaminated clothing immediately and wash it before reuse.[3][6]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][6]To protect eyes from contact, which can cause serious irritation.[1][6]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4][6] Inspect gloves before use and change them immediately if contaminated.[4]To prevent skin contact and potential irritation.[6]
Body Protection A laboratory coat is required.[6] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6]To protect skin from accidental spills or contact.[4]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6]To prevent respiratory tract irritation.[1][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4]

    • The work area within the chemical fume hood should be clean and free of clutter.[4]

    • Verify that the fume hood has proper airflow.[5]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[4][5][7]

    • Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.

    • If creating a solution, slowly add the acid to the solvent to prevent splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

    • Properly remove and dispose of contaminated PPE.

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][6]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][6]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][6]

  • Waste Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[6][8]

  • Waste Segregation: Keep solid and liquid waste separate.[8] Do not mix with other incompatible waste streams.[9]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][10] Do not pour waste down the drain.[5][6]

Hierarchy of Controls for Chemical Handling

The following diagram illustrates the hierarchy of controls, from most to least effective, for safely handling hazardous chemicals like this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical hazards.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。